4-Amino-2-bromopyrimidine-5-carbonitrile
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-amino-2-bromopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-9-2-3(1-7)4(8)10-5/h2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYLLFGNJJCGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370657 | |
| Record name | 4-Amino-2-bromopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94741-70-5 | |
| Record name | 4-Amino-2-bromo-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94741-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-bromopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-bromopyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Amino-2-bromopyrimidine-5-carbonitrile
CAS Number: 94741-70-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-bromopyrimidine-5-carbonitrile is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved therapeutics. The presence of an amino group, a bromo substituent, and a carbonitrile moiety on the pyrimidine ring provides multiple points for chemical modification, making it a versatile building block for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, safety information, and potential applications, with a focus on its role as a precursor in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This data has been compiled from various chemical supplier catalogs.[1][2][3]
| Property | Value | Reference |
| CAS Number | 94741-70-5 | [1][2] |
| Molecular Formula | C₅H₃BrN₄ | [1][2] |
| Molecular Weight | 199.01 g/mol | [1][2][3] |
| Appearance | Solid | |
| Melting Point | 254 °C (decomposes) | [3] |
| InChI Key | CXYLLFGNJJCGHM-UHFFFAOYSA-N | [3] |
| SMILES | Nc1nc(Br)ncc1C#N | |
| Solubility | No data available for specific solvents. General solubility for similar compounds suggests moderate solubility in common organic solvents like DMSO and DMF. |
Synthesis and Reactivity
The reactivity of this compound is dictated by its functional groups. The bromine atom at the 2-position is a good leaving group and can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents at this position. The amino group at the 4-position can be acylated, alkylated, or used in cross-coupling reactions to further derivatize the molecule. The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.
A potential synthetic workflow for 4-aminopyrimidine-5-carbonitrile derivatives is illustrated in the diagram below.
Applications in Drug Discovery
The pyrimidine core is a well-established "hinge-binding" motif for kinase inhibitors, with several FDA-approved drugs incorporating this scaffold.[6] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the backbone of the kinase hinge region.[6] The 4-amino group can also participate in hydrogen bonding, further anchoring the molecule in the ATP-binding pocket.
Derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[7] While the specific biological activity of this compound has not been extensively reported, its structural features make it an attractive starting point for the design of inhibitors for a variety of kinases. The bromine atom at the 2-position can be utilized for fragment-based drug discovery approaches, where it can be replaced with various moieties to explore the chemical space around the kinase active site.
The logical relationship for its potential application in kinase inhibitor development is depicted below.
Safety Information
Based on available safety data sheets, this compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | H301: Toxic if swallowedH331: Toxic if inhaled | P261, P264, P270, P271, P301+P310, P304+P340 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
| Hazard to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
Researchers and scientists handling this compound should adhere to strict safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Representative Protocol for the Synthesis of 4-Bromopyrimidines:
-
To a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL), add 10 mmol of the appropriate N-cyanovinylamidine.
-
Stir the resulting mixture at 15-20 °C for 2 hours.
-
Allow the reaction mixture to stand at room temperature for 1 hour.
-
Pour the reaction mixture into crushed ice.
-
The precipitated solid is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., n-hexane) to yield the 4-bromopyrimidine derivative.
Note: This is a generalized protocol and the specific conditions, including the choice of starting materials, reaction time, and purification method, would need to be optimized for the synthesis of this compound.
Conclusion
This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural features and the known activities of related pyrimidine derivatives suggest that it is a promising starting point for medicinal chemistry campaigns. Further research is warranted to fully explore the synthetic utility and biological potential of this compound.
References
- 1. 4-Amino-2-Bromopyrimidine-5-CarbonitrileCAS #: 94741-70-5 [eforu-chemical.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
In-Depth Technical Guide to 4-Amino-2-bromopyrimidine-5-carbonitrile: Synthesis, Reactivity, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Core Compound Specifications
Molecular Weight: 199.01 g/mol
This technical guide provides a comprehensive overview of 4-Amino-2-bromopyrimidine-5-carbonitrile, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and reactivity, with a focus on its utility as a scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited in publicly available literature, this guide also explores the potential biological activities and associated signaling pathways based on the known pharmacology of structurally related pyrimidine derivatives.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrN₄ | [1][2] |
| Molecular Weight | 199.01 | [1][2] |
| CAS Number | 94741-70-5 | [1][2] |
| Appearance | Solid | N/A |
| Melting Point | 254 °C (decomposes) | [2] |
Synthesis and Experimental Protocols
The synthesis of 4-aminopyrimidine-5-carbonitrile derivatives can be achieved through various methods, with the three-component reaction being a common and efficient approach. This typically involves the condensation of an aldehyde, malononitrile, and an amidine hydrochloride.[3]
A general procedure for the synthesis of related 4-bromopyrimidines involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[4]
General Experimental Protocol for the Synthesis of 4-Bromopyrimidines:
To a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL), 10 mmol of the appropriate N-cyanovinylamidine is added. The resulting mixture is stirred at 15-20°C for 2 hours and then allowed to stand at room temperature for 1 hour. The reaction mixture is subsequently poured into crushed ice. The precipitated solid, the 4-bromopyrimidine product, is collected by filtration and purified by recrystallization from n-hexane.[4]
Chemical Reactivity and Derivatization
The 2-bromo substituent on the pyrimidine ring of this compound is a key functional group that allows for a wide range of derivatization reactions, primarily through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating diverse libraries of compounds for biological screening.[5][6][7]
Key Derivatization Reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide array of 2-amino-substituted pyrimidine derivatives.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, introducing alkynyl moieties.
-
Heck Coupling: For the formation of carbon-carbon double bonds with alkenes.
Workflow for Derivatization via Palladium-Catalyzed Cross-Coupling:
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Potential Biological Activities and Signaling Pathways
Potential Therapeutic Targets:
-
Epidermal Growth Factor Receptor (EGFR): Many 2,4-diaminopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as EGFR inhibitors, a key target in various cancers.[11]
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: Pyrimidine-5-carbonitrile based compounds have been investigated as inhibitors of the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[12]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Novel pyrimidine-5-carbonitrile derivatives have been designed as potential inhibitors of VEGFR-2, a key regulator of angiogenesis.[9]
Hypothesized Signaling Pathway Inhibition:
Based on the activity of related compounds, derivatives of this compound could potentially inhibit key signaling pathways implicated in cancer, such as the EGFR and PI3K/AKT pathways.
Caption: Potential inhibition of pro-survival signaling pathways by derivatives.
Conclusion
This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its amenability to a variety of palladium-catalyzed cross-coupling reactions allows for the generation of diverse libraries of novel compounds. While further investigation is required to elucidate the specific biological activities of this compound and its derivatives, the established importance of the pyrimidine-5-carbonitrile scaffold in kinase inhibition suggests significant potential for the development of new therapeutic agents, particularly in the area of oncology. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and drug discovery efforts centered on this promising chemical entity.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Amino-2-brompyrimidin-5-carbonitril 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cbijournal.com [cbijournal.com]
- 12. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Characterization of 4-Amino-2-bromopyrimidine-5-carbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Amino-2-bromopyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with an amino, a bromo, and a cyano group, presents multiple points for chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine scaffold is a common motif in a wide array of biologically active compounds, and the specific arrangement of functional groups in this molecule offers opportunities for diverse chemical transformations. This technical guide provides a summary of the available information on the synthesis and characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 94741-70-5 | [1][2][3] |
| Molecular Formula | C₅H₃BrN₄ | [1][2][3] |
| Molecular Weight | 199.01 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 254 °C (decomposes) | [2] |
Synthesis of this compound
A hypothetical, yet chemically sound, synthetic pathway is outlined below. This proposed method is based on the well-established cyclocondensation reactions used to form pyrimidine rings.
Proposed Synthetic Pathway:
A plausible route to this compound could involve the cyclocondensation of a suitable three-carbon component with a bromine-containing amidine. A logical starting material would be 2-aminomalononitrile, which can provide the C4, C5 (with the cyano group), and the 4-amino group of the pyrimidine ring. The remaining C2 and N1 and N3 atoms would be supplied by a bromine-containing amidine, such as 2-bromoacetamidine.
The proposed reaction is illustrated in the workflow diagram below.
Figure 1. Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminomalononitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol, would be added 2-bromoacetamidine hydrochloride (1 equivalent) and a base (e.g., sodium ethoxide or triethylamine, 1.1 equivalents).
-
Reaction Conditions: The reaction mixture would be heated to reflux and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature, and the solvent removed under reduced pressure. The resulting crude product would be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired this compound.
It is important to note that this is a proposed pathway, and the specific reaction conditions, such as solvent, base, temperature, and reaction time, would require experimental optimization.
Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The expected analytical data is summarized in Table 2.
| Characterization Technique | Expected Data |
| ¹H NMR | Signals corresponding to the amino protons and the pyrimidine ring proton. |
| ¹³C NMR | Resonances for the five carbon atoms in the molecule, including the carbonitrile carbon and the carbons of the pyrimidine ring. |
| IR Spectroscopy | Characteristic absorption bands for the amino (N-H stretching), cyano (C≡N stretching), and pyrimidine ring (C=N and C=C stretching) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (199.01 g/mol ), showing the characteristic isotopic pattern for a bromine-containing molecule. |
Currently, specific spectral data for this compound is not available in the public domain. Researchers who successfully synthesize this compound would need to perform these analyses to unequivocally confirm its structure.
Safety Information
This compound is classified as a warning-level hazard.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. While its fundamental physicochemical properties are known, a detailed, validated synthetic protocol and comprehensive characterization data are not yet publicly available. The proposed synthetic route via a three-component condensation reaction offers a logical and plausible approach for its preparation. Further research is required to establish an optimized synthesis and to fully characterize this promising chemical intermediate.
References
In-Depth Technical Guide on the Spectroscopic Data of 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Amino-2-bromopyrimidine-5-carbonitrile. The information detailed herein is essential for its identification, characterization, and application in synthetic chemistry and drug discovery.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₃BrN₄[1]
-
Molecular Weight: 199.01 g/mol [1]
-
CAS Number: 94741-70-5[1]
-
Melting Point: 254 °C (decomposes)[2]
-
Appearance: Solid[2]
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing signals for the amino protons and the aromatic proton on the pyrimidine ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | 5.0 - 8.0 | Broad Singlet | 2H |
| Pyrimidine-H6 | 8.0 - 8.5 | Singlet | 1H |
Note: The chemical shift of the amino protons can vary significantly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-CN | 115 - 120 |
| C5 | 90 - 100 |
| C4 | 160 - 165 |
| C2 | 155 - 160 |
| C6 | 150 - 155 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the characteristic functional groups present in the molecule. An Attenuated Total Reflectance (ATR) IR spectrum is available on SpectraBase.[3]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400 - 3200 | Medium, Doublet |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |
| C=N Stretch (Pyrimidine Ring) | 1650 - 1550 | Medium to Strong |
| C=C Stretch (Pyrimidine Ring) | 1580 - 1450 | Medium to Strong |
| C-Br Stretch | 700 - 500 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).
| Ion | Expected m/z | Comment |
| [M]⁺ | 198/200 | Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |
| [M-Br]⁺ | 119 | Loss of bromine radical |
| [M-HCN]⁺ | 171/173 | Loss of hydrogen cyanide |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available. However, general procedures for related compounds can be adapted.
Synthesis
A potential synthetic route involves the bromination of an appropriate aminopyrimidine precursor. A general one-pot reaction for the synthesis of 4-bromopyrimidines has been reported, which involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[4]
General Procedure for Bromination of Pyrimidines: A common method for the bromination of pyrimidines involves treating the pyrimidine substrate with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dimethylformamide (DMF). The reaction may be initiated by a radical initiator (e.g., AIBN) or by light. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction and purification by column chromatography or recrystallization.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.2.2. FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for pellet method) is recorded first and then automatically subtracted from the sample spectrum.
3.2.3. Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to cause more fragmentation, providing structural information, while ESI may predominantly show the molecular ion.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.
References
An In-depth Technical Guide to the NMR Data Analysis of 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data analysis for the heterocyclic compound 4-Amino-2-bromopyrimidine-5-carbonitrile. The document details experimental protocols, presents summarized NMR data, and includes visualizations to aid in the understanding of the compound's structural features and the analytical workflow.
Chemical Structure
This compound is a substituted pyrimidine with the molecular formula C₅H₃BrN₄. The structural arrangement of its atoms is a key determinant of its spectral properties.
Caption: Chemical structure of this compound with atom numbering.
NMR Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. These values are based on typical chemical shift ranges for substituted pyrimidines and may vary slightly depending on the experimental conditions.[1]
Table 1: ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | 8.5 - 9.2 | s | - |
| NH₂ | 7.0 - 8.0 | br s | - |
Note: The amino protons (NH₂) often appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration.
Table 2: ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 155 - 165 |
| C4 | 150 - 160 |
| C5 | 100 - 120 |
| C6 | 155 - 165 |
| CN | 115 - 125 |
Experimental Protocols
A standardized protocol for acquiring NMR spectra of substituted pyrimidines is outlined below.[1]
Sample Preparation
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved. Gentle vortexing or sonication may be applied if necessary.
NMR Instrument Setup
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. Automated shimming routines are typically sufficient for standard ¹H and ¹³C NMR.
¹H NMR Acquisition Parameters
-
Pulse Program: Standard proton pulse sequence.
-
Spectral Width: -1 to 12 ppm.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters
-
Pulse Program: Standard proton-decoupled carbon pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Workflow Visualization
The logical flow of NMR data acquisition and analysis for this compound is depicted in the following diagram.
Caption: Experimental workflow for NMR data analysis.
References
In-Depth Technical Guide on the Mass Spectrometry Fragmentation of 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical mass spectrometry fragmentation pathways of 4-Amino-2-bromopyrimidine-5-carbonitrile. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines a predicted fragmentation pattern based on the known fragmentation behaviors of structurally related molecules, including aminopyrimidines, aromatic nitriles, and bromo-aromatic compounds. This guide is intended to serve as a valuable resource for researchers in identifying this molecule and its metabolites in complex mixtures.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br). The fragmentation pattern will likely be dominated by the loss of the bromine radical, followed by sequential losses of small neutral molecules and radicals from the pyrimidine ring and the nitrile group.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Putative Fragment Ion | Chemical Formula | Calculated m/z (for 79Br) | Calculated m/z (for 81Br) | Proposed Fragmentation Step |
| [M]+• | [C5H3BrN4]+• | 197.95 | 199.95 | Molecular Ion |
| [M-Br]+ | [C5H3N4]+ | 119.04 | - | Loss of •Br radical |
| [M-HCN]+• | [C4H2BrN3]+• | 170.94 | 172.94 | Loss of HCN from the pyrimidine ring |
| [M-CN]+ | [C4H3BrN3]+ | 171.96 | 173.96 | Loss of •CN radical from the nitrile group |
| [M-Br-HCN]+ | [C4H2N3]+ | 92.03 | - | Sequential loss of •Br and HCN |
| [M-Br-CN]+• | [C4H3N3]+• | 93.04 | - | Sequential loss of •Br and •CN |
| [C4H2N2]+• | [C4H2N2]+• | 78.02 | - | Ring fragmentation product |
Proposed Experimental Protocols
A general experimental protocol for obtaining the mass spectrum of this compound is provided below. This can be adapted for different mass spectrometry platforms.
2.1. Sample Preparation
A stock solution of this compound should be prepared by dissolving the solid compound in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL. For analysis, this stock solution should be further diluted to a final concentration of 1-10 µg/mL.
2.2. Instrumentation and Analysis
2.2.1. Electron Ionization (EI) Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an EI source.
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet. If using a GC inlet, a suitable capillary column (e.g., DB-5ms) and temperature program should be optimized.
-
Mass Range: m/z 50-300.
2.2.2. Electrospray Ionization (ESI) Mass Spectrometry
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or ion trap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Solvent Flow Rate: 5-10 µL/min (for direct infusion) or 200-400 µL/min (for LC-MS).
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas: Nitrogen, at a pressure of 1-2 bar.
-
Drying Gas: Nitrogen, at a flow rate of 8-12 L/min and a temperature of 250-350 °C.
-
Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and elucidate fragmentation pathways.
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways and a general experimental workflow for mass spectrometry analysis.
An In-depth Technical Guide to 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-2-bromopyrimidine-5-carbonitrile. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, offering multiple reactive sites for the synthesis of complex, biologically active molecules.
Chemical and Physical Properties
This compound is a solid compound with the empirical formula C₅H₃BrN₄.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 199.01 g/mol | [1][2] |
| CAS Number | 94741-70-5 | [2][3] |
| Appearance | Solid | [4][5] |
| Melting Point | 254 °C (decomposes) | [4][5] |
| Density | 1.944 g/cm³ | [4][5] |
| Molecular Formula | C₅H₃BrN₄ | [1][2] |
| InChI Key | CXYLLFGNJJCGHM-UHFFFAOYSA-N | [4] |
| SMILES | Nc1nc(Br)ncc1C#N | |
| Purity | Typically available at 95-97% | [6][7] |
Synthesis and Experimental Protocols
The synthesis of substituted pyrimidines often involves multi-component reactions or the functionalization of a pre-existing pyrimidine core. While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in the provided results, a general understanding can be derived from methods used for analogous structures.
A plausible synthetic approach involves the cyclocondensation of a suitable three-carbon precursor with an amidine, followed by bromination, or a one-pot reaction using a brominating agent. For instance, the synthesis of 4-bromopyrimidines has been achieved by reacting N-(cyanovinyl)amidines with dry hydrogen bromide in dioxane.[8] Another general method for producing 4-amino-5-pyrimidinecarbonitriles involves a three-component reaction of an aldehyde, malononitrile, and an amidine hydrochloride in an aqueous medium or under microwave irradiation.[9]
General Experimental Protocol (Hypothetical, based on related syntheses):
A one-pot synthesis could involve the reaction of 2-aminomalononitrile with a suitable reagent to form the pyrimidine ring, followed by bromination.
-
Step 1: Cyclization: A mixture of an appropriate aldehyde (2 mmol), malononitrile (2 mmol), and guanidine hydrochloride (2 mmol) is refluxed in water with a mild base like sodium acetate.[9] This would form an aminopyrimidine intermediate.
-
Step 2: Bromination: The resulting aminopyrimidine intermediate is then subjected to bromination. A common brominating agent for such heterocyclic systems is N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or chloroform. The reaction mixture is typically stirred at room temperature or gently heated to achieve the desired bromination at the 2-position.
-
Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is poured into ice water.[8] The resulting solid precipitate is filtered, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or n-hexane) to yield the final product.[8]
Below is a workflow diagram illustrating a generalized synthetic pathway for substituted aminopyrimidines.
Reactivity and Applications in Drug Development
The chemical structure of this compound features several reactive sites, making it a versatile intermediate in organic synthesis. The pyrimidine ring is a common scaffold in many biologically active compounds and approved drugs.[10]
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is activated by the electron-withdrawing pyrimidine ring and the cyano group, making it susceptible to displacement by various nucleophiles.[11] This allows for the introduction of different functional groups, such as amines, thiols, or alkoxides, which is a key strategy in modifying the structure-activity relationship (SAR) of a lead compound.[10]
-
Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[12] These reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, allowing for the attachment of various aryl, heteroaryl, or amino moieties.
-
Functional Group Manipulation: The amino and cyano groups can also be chemically modified. The amino group can be acylated, alkylated, or used to construct fused heterocyclic systems.[13] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Due to this versatility, pyrimidine derivatives are integral to the development of drugs for various therapeutic areas, including oncology (as kinase inhibitors), and as antiviral, antimicrobial, and anti-inflammatory agents.[10][12][14] The core structure of this compound is found in molecules designed to inhibit key enzymes like VEGFR-2.[14]
The diagram below illustrates the key reactive sites and potential transformations of the molecule.
Spectral Data
Detailed spectral analyses are crucial for the structural confirmation of synthesized compounds. While a complete set of spectra for this compound is not available in the search results, typical spectral characteristics can be inferred from related structures.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2210-2240 cm⁻¹), and C=N/C=C stretching vibrations of the pyrimidine ring (in the 1500-1650 cm⁻¹ region).[9][15]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. For 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile, a related compound, the molecular ion peak is observed at m/z 191.23, with fragmentation patterns indicating the loss of HCN and C₂H₅N.[16] For the title compound, one would expect to see a characteristic isotopic pattern for bromine (¹⁹⁸Br and ⁸¹Br in approximately a 1:1 ratio).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would likely show a singlet for the proton on the pyrimidine ring and a broad singlet for the -NH₂ protons. The exact chemical shifts would depend on the solvent used. For a related compound, 5-Bromopyrimidine-2-carbonitrile, proton signals appear in the aromatic region.[17]
-
¹³C NMR: The ¹³C NMR would show five distinct signals corresponding to the five carbon atoms in the molecule, including a signal for the nitrile carbon (typically around 115-120 ppm) and signals for the pyrimidine ring carbons.
-
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[6]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long-lasting effects).[4][6]
-
Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. It is classified under Storage Class 11 (Combustible Solids).
References
- 1. scbt.com [scbt.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 94741-70-5 [chemicalbook.com]
- 4. 4-Amino-2-Bromopyrimidine-5-CarbonitrileCAS #: 94741-70-5 [eforu-chemical.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ripublication.com [ripublication.com]
- 16. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
- 17. 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum [chemicalbook.com]
4-Amino-2-bromopyrimidine-5-carbonitrile: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-2-bromopyrimidine-5-carbonitrile, with a focus on its solubility and stability. Due to a lack of specific experimental data in publicly available literature, this guide also details standardized experimental protocols for researchers to determine these critical parameters. Understanding the solubility and stability of this compound is essential for its handling, formulation, and development in various research and pharmaceutical applications.
Core Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrN₄ | [1][2][3][4] |
| Molecular Weight | 199.01 g/mol | [1][2][3][4] |
| Appearance | Solid | [1][5] |
| Melting Point | 254 °C (decomposition) | [1][2][3] |
| Boiling Point | 457.7 ± 55.0 °C at 760 mmHg | [3] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| CAS Number | 94741-70-5 | [1][2][3][4] |
Solubility Profile
Quantitative data on the solubility of this compound in various solvents is not currently available in the surveyed literature. One source explicitly states its solubility in water as "N/A"[5]. However, for a structurally related compound, 4-Amino-2-bromopyridine, it is noted to have moderate solubility in common organic solvents like ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO), while being almost insoluble in water[6]. This suggests a similar trend may be expected for this compound.
To address this data gap, the following experimental protocols are recommended for determining the solubility profile.
Experimental Protocols for Solubility Determination
1. Kinetic Solubility Assessment
This high-throughput method is suitable for early-stage drug discovery and provides a measure of solubility from a concentrated DMSO stock solution into an aqueous buffer.
-
Materials: this compound, DMSO, Phosphate-Buffered Saline (PBS) pH 7.4, acetonitrile, 96-well plates, plate reader.
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Add 1-2 µL of the stock solution to 99 µL of PBS in a 96-well plate.
-
Shake the plate for 1-2 hours at room temperature.
-
Measure the turbidity of the resulting solution using a plate reader (nephelometry) or determine the concentration of the dissolved compound by HPLC-UV after centrifugation to remove any precipitate.
-
A calibration curve should be prepared using the DMSO stock solution diluted in a 50:50 acetonitrile:PBS mixture for quantification.
-
2. Thermodynamic (Equilibrium) Solubility Assessment
This method determines the true equilibrium solubility of the compound.
-
Materials: this compound, selected aqueous and organic solvents, vials, orbital shaker, temperature-controlled incubator, HPLC-UV or other suitable analytical method.
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of the test solvent in a vial.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator.
-
Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.
-
Below is a flowchart outlining the general experimental workflow for determining the solubility of this compound.
Stability Profile
Specific stability data for this compound is not available in the public domain. However, pyrimidine derivatives can be susceptible to degradation under various stress conditions. It is crucial for researchers to assess the stability of this compound under conditions relevant to its intended use and storage.
Recommended Stability Indicating Studies
1. pH Stability (Hydrolysis)
-
Procedure: Prepare solutions of the compound in a series of buffers with varying pH values (e.g., pH 2, 7, 9). Incubate the solutions at a controlled temperature (e.g., 37 °C). At specified time points, withdraw aliquots and analyze the concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.
2. Thermal Stability
-
Procedure: Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. At various time points, dissolve a portion of the stressed solid and analyze for degradation using HPLC. For solutions, incubate at elevated temperatures and analyze over time.
3. Photostability
-
Procedure: Expose both the solid compound and solutions to a controlled light source that mimics both UV and visible light (e.g., in a photostability chamber). A dark control should be run in parallel. Analyze the samples at various time points for any degradation.
Potential Degradation Pathway
While a specific degradation pathway for this compound has not been documented, a hypothetical pathway can be proposed based on the known catabolism of pyrimidines. The primary points of susceptibility to degradation are likely the amino group and the pyrimidine ring itself. Hydrolysis could lead to the formation of corresponding hydroxypyrimidines, and further degradation could involve ring opening.
The following diagram illustrates a potential degradation pathway for consideration during stability studies.
Conclusion
This compound is a compound of interest with established basic physicochemical properties. However, a significant data gap exists regarding its solubility and stability. This guide provides a framework for researchers to systematically determine these critical parameters through established experimental protocols. The provided workflows and hypothetical degradation pathway serve as a starting point for these investigations, which are essential for the successful application of this compound in research and development. It is recommended that appropriate analytical methods be developed and validated to ensure accurate quantification of the compound and its potential degradants during these studies.
References
- 1. This compound 95 94741-70-5 [sigmaaldrich.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. 4-Amino-2-Bromopyrimidine-5-CarbonitrileCAS #: 94741-70-5 [eforu-chemical.com]
- 6. Page loading... [wap.guidechem.com]
A Technical Guide to Quantum Chemical Calculations for 4-Amino-2-bromopyrimidine-5-carbonitrile
Introduction
4-Amino-2-bromopyrimidine-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique structural and electronic properties. As a substituted pyrimidine, it serves as a potential building block for the synthesis of more complex molecules with specific biological activities. Understanding its molecular geometry, electronic structure, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential interactions in a biological or material context. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental means to elucidate these properties at the atomic level.
This technical guide outlines a comprehensive computational methodology for the theoretical investigation of this compound. It is intended for researchers, scientists, and drug development professionals who wish to apply computational chemistry techniques to gain deeper insights into this molecule. The protocols described herein are based on established methods for similar pyrimidine and pyridine derivatives.[1]
Experimental and Computational Protocols
A robust computational analysis of this compound involves a multi-step process, from initial structure optimization to the calculation of various spectroscopic and electronic properties.
Molecular Structure and Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Methodology:
-
Software: All quantum chemical calculations can be performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.
-
Theoretical Level: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for organic molecules.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for predicting the geometry and vibrational frequencies of similar compounds.[1][2]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[2] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on nitrogen and oxygen atoms and the potentially delocalized π-system, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.
-
Procedure: An initial 3D structure of this compound is built. The geometry is then optimized by minimizing the energy of the molecule with respect to all atomic coordinates. The optimization is complete when the forces on all atoms and the change in energy between successive steps fall below predefined convergence thresholds.
Vibrational Frequency Analysis
Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.
Methodology:
-
Procedure: Using the optimized geometry from the previous step, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.
-
Verification: A true minimum on the potential energy surface is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further geometry optimization.
-
Spectral Prediction: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental spectra.[2]
Electronic Properties and Reactivity Analysis
The electronic properties of the molecule, which govern its reactivity and optical characteristics, are analyzed through several key calculations.
Methodology:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[4][5] The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive.[5]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4] Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.
NMR Chemical Shift Prediction
Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for structure elucidation and for assigning experimental signals.
Methodology:
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard and most reliable approach for calculating NMR shielding tensors.[6][7][8]
-
Procedure: The GIAO calculation is performed on the B3LYP/6-311++G(d,p) optimized geometry. The absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra.
Visualizations
Visual models are essential for conceptualizing the molecular structure and the computational workflow.
Caption: Molecular structure of this compound.
Caption: Workflow for quantum chemical analysis of the target molecule.
Data Presentation
The results from these calculations should be organized systematically for clarity and comparison with potential experimental data.
Table 1: Optimized Geometrical Parameters This table would contain the key bond lengths (in Ångströms), bond angles (in degrees), and dihedral angles (in degrees) for the energy-minimized structure.
| Parameter | Atom(s) | Calculated Value (Å or °) |
| Bond Length | C2-Br | value |
| C4-N(amino) | value | |
| C5-C(nitrile) | value | |
| C(nitrile)≡N | value | |
| Bond Angle | N1-C2-N3 | value |
| Br-C2-N1 | value | |
| C4-C5-C6 | value | |
| Dihedral Angle | C6-N1-C2-N3 | value |
Table 2: Calculated Vibrational Frequencies This table presents the most significant calculated vibrational modes, their corresponding frequencies (both unscaled and scaled), and a brief description of the atomic motion.
| Vibrational Mode | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν(C≡N) | ~2300 | ~2250 | Nitrile stretch |
| ν(N-H) asym | ~3600 | ~3500 | Amino asymmetric stretch |
| ν(N-H) sym | ~3500 | ~3400 | Amino symmetric stretch |
| δ(N-H) | ~1650 | ~1610 | Amino scissoring |
| ν(C-Br) | ~600 | ~580 | C-Br stretch |
Table 3: Calculated Electronic Properties Key electronic descriptors derived from the calculations are summarized here.
| Property | Value (eV) |
| HOMO Energy | value |
| LUMO Energy | value |
| HOMO-LUMO Energy Gap | value |
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts This table would be used to compare the theoretically predicted chemical shifts (in ppm) with experimentally determined values.
| Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C2 | value | value |
| C4 | value | value |
| C5 | value | value |
| C6 | value | value |
| C(nitrile) | value | value |
| H (on C6) | value | value |
| H (on NH₂) | value | value |
References
- 1. jocpr.com [jocpr.com]
- 2. physchemres.org [physchemres.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. irjweb.com [irjweb.com]
- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 6. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 8. Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts | MDPI [mdpi.com]
An In-depth Technical Guide to the Reactivity Profile of 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 4-Amino-2-bromopyrimidine-5-carbonitrile, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details the key physico-chemical properties, spectroscopic data, and reactivity profile of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols for representative transformations are provided, along with a summary of quantitative data to facilitate reproducible research and development.
Introduction
This compound is a highly functionalized pyrimidine derivative that serves as a valuable intermediate in the synthesis of a diverse range of complex organic molecules. The presence of three distinct functional groups—an amino group, a bromo substituent, and a cyano group—on the pyrimidine core imparts a unique and versatile reactivity profile. This allows for selective chemical modifications at different positions of the heterocyclic ring, making it an attractive scaffold for the generation of compound libraries in drug discovery and the development of novel functional materials. The strategic positioning of the bromine atom at the C2 position, activated by the electron-withdrawing cyano and pyrimidine nitrogen atoms, renders it particularly susceptible to a variety of cross-coupling and substitution reactions.
Physico-chemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
Table 1: Physico-chemical Properties of this compound [1]
| Property | Value |
| CAS Number | 94741-70-5 |
| Molecular Formula | C₅H₃BrN₄ |
| Molecular Weight | 199.01 g/mol |
| Appearance | Solid |
| Melting Point | 254 °C (decomposes) |
| InChI Key | CXYLLFGNJJCGHM-UHFFFAOYSA-N |
Spectroscopic Data:
-
¹³C NMR: Specific ¹³C NMR data for the title compound is not widely reported.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring.[3]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to its molecular weight.
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of its three key functional groups. The bromine atom at the C2 position is the most versatile handle for synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2-position of the pyrimidine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly valuable for the synthesis of biaryl and heteroaryl compounds. While specific examples for this compound are not extensively documented, protocols for similar brominated pyridines and pyrimidines can be adapted.[4][5][6][7][8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines [5][7]
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 |
| Pd₂(dba)₃ (1-2) | XPhos | K₃PO₄ | Toluene | 100 |
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[9][10][11][12]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-aromatics [10][12]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 |
| Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 |
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the cyano group, facilitates nucleophilic aromatic substitution (SNAr) at the C2-position, displacing the bromide ion. This reaction is particularly effective with strong nucleophiles such as amines and thiols.
The reaction of this compound with primary or secondary amines can lead to the corresponding 2-amino-substituted pyrimidines. These reactions are often carried out at elevated temperatures, sometimes in the presence of a base.
Experimental Protocol: General Procedure for SNAr with Amines
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5-3.0 equiv)
-
Solvent (e.g., ethanol, DMF, NMP)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a sealed tube.
-
Add the amine and the optional base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by crystallization or column chromatography.
-
Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions. The reaction with this compound would yield 2-thioether-substituted pyrimidines. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.
Experimental Protocol: General Procedure for SNAr with Thiols
-
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1-1.5 equiv)
-
Base (e.g., NaH, K₂CO₃, NaOH) (1.1-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF)
-
-
Procedure:
-
To a solution of the thiol in the anhydrous solvent, add the base at 0 °C and stir for a short period.
-
Add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by chromatography.
-
Diagram: General SNAr Mechanism
Caption: A simplified representation of the nucleophilic aromatic substitution mechanism.
Biological Activity and Drug Development Applications
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Derivatives of 4-aminopyrimidine-5-carbonitrile have been investigated for various therapeutic applications.
While specific biological data for this compound is limited in publicly available literature, its derivatives are of significant interest. The ability to introduce diverse substituents at the C2-position through the reactions described above allows for the exploration of structure-activity relationships (SAR) for various biological targets. For instance, substituted 2,4-diaminopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potential EGFR inhibitors for anticancer therapy.[13] The pyrimidine core often acts as a hinge-binding motif in kinase inhibitors.
The synthetic versatility of this compound makes it a key starting material for the development of novel kinase inhibitors, antivirals, and other potential therapeutic agents.
Conclusion
This compound is a synthetically valuable building block with a rich and versatile reactivity profile. The bromine atom at the C2-position serves as a key functional handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the facile introduction of a wide range of substituents, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this important heterocyclic intermediate. Further investigation into the reactivity of the amino and cyano groups, as well as the biological evaluation of its derivatives, will undoubtedly continue to expand the utility of this compound.
References
- 1. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
- 2. 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR [m.chemicalbook.com]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. 4-Amino-2-Bromopyrimidine-5-CarbonitrileCAS #: 94741-70-5 [eforu-chemical.com]
An In-depth Technical Guide to 4-Amino-2-bromopyrimidine-5-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-bromopyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an amino group, a reactive bromine atom, and a cyano group on a pyrimidine core—provides a rich platform for the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a focus on its role as a scaffold for the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its presence in nucleobases and its ability to participate in various biological interactions. Substituted pyrimidines are integral to a wide array of pharmaceuticals, including antiviral, antibacterial, and anticancer agents. This compound has emerged as a particularly valuable intermediate due to its trifunctional nature, which allows for selective and sequential modifications. The amino group can act as a hydrogen bond donor or be further functionalized, the bromine atom is amenable to a variety of cross-coupling reactions, and the cyano group can be transformed into other functionalities or participate in cyclization reactions. This guide will delve into the key aspects of this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 94741-70-5 | [1][2][3] |
| Molecular Formula | C₅H₃BrN₄ | [1][2][3] |
| Molecular Weight | 199.01 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Melting Point | 254 °C (decomposes) | |
| InChI Key | CXYLLFGNJJCGHM-UHFFFAOYSA-N | |
| SMILES | Nc1nc(Br)ncc1C#N |
Synthesis and History
While a singular discovery paper for this compound is not readily apparent in the literature, its synthesis falls within the broader development of methods for preparing substituted pyrimidines. The most common and versatile approaches involve multicomponent reactions, which allow for the efficient construction of the pyrimidine core from simple precursors.
General Synthetic Approach: Multicomponent Reaction
A prevalent strategy for the synthesis of the 4-aminopyrimidine-5-carbonitrile scaffold is a three-component reaction involving an aldehyde, malononitrile, and an amidine. This approach is highly efficient and allows for the generation of a diverse library of substituted pyrimidines.
A logical synthetic pathway for this compound, extrapolated from established methods for similar compounds, is depicted below.
Caption: A plausible synthetic pathway to this compound.
Detailed Experimental Protocol
While a specific protocol for the initial synthesis is not available, a representative procedure based on the synthesis of analogous 4-aminopyrimidine-5-carbonitriles is provided below. This protocol is for illustrative purposes and may require optimization.
Synthesis of 4-Amino-2-substituted-pyrimidine-5-carbonitriles (General Procedure)
-
Step 1: Knoevenagel Condensation. To a solution of an appropriate aldehyde or ketone (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, a catalytic amount of a base (e.g., piperidine or triethylamine) is added. The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The resulting intermediate, an α,β-unsaturated dinitrile, can be isolated or used directly in the next step.
-
Step 2: Cyclization with Guanidine. To the solution containing the Knoevenagel condensation product, guanidine hydrochloride (1.1 eq) and a base such as sodium ethoxide or sodium methoxide (2.2 eq) are added. The reaction mixture is heated to reflux for several hours until the formation of the desired 4-aminopyrimidine-5-carbonitrile is complete.
-
Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Note: For the synthesis of the target molecule, 2-bromoacetaldehyde diethyl acetal could be a potential starting material in the Knoevenagel condensation, followed by cyclization with guanidine and subsequent bromination at the 2-position if direct incorporation of the bromo-amidine is not feasible.
A one-pot reaction for the synthesis of bromopyrimidines has also been described, which involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.
Spectroscopic Data
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | A singlet for the C6-H proton, and a broad singlet for the -NH₂ protons. The chemical shifts would be influenced by the solvent. |
| ¹³C NMR | Signals for the five carbon atoms of the pyrimidine ring and the nitrile carbon. The carbon bearing the bromine atom would show a characteristic chemical shift. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=N and C=C stretching of the pyrimidine ring (in the 1500-1650 cm⁻¹ region). |
| Mass Spec. | A molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (M⁺ and M⁺+2 peaks with approximately equal intensity). |
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active compounds. The strategic positioning of its functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).
Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. The 4-amino group can form crucial hydrogen bonds with the hinge region of the kinase active site. The bromine at the 2-position serves as a handle for introducing various substituents via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions, allowing for the targeting of the hydrophobic pocket of the kinase. The 5-cyano group can also be modified to interact with other regions of the active site.
Caption: General strategy for developing kinase inhibitors from the scaffold.
Other Therapeutic Areas
Derivatives of 4-aminopyrimidine-5-carbonitrile have also been investigated for other therapeutic applications, including as inhibitors of fatty acid binding protein 4 (FABP4) and as adenosine A1 receptor antagonists. The versatility of the scaffold allows for the fine-tuning of its properties to achieve high potency and selectivity for various biological targets.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward, albeit not definitively documented in a single historical paper, synthesis through multicomponent reactions and its versatile functional handles make it an attractive starting point for the development of novel therapeutics. The ability to systematically modify the 2, 4, and 5 positions of the pyrimidine ring provides a powerful tool for medicinal chemists to optimize the pharmacological properties of lead compounds. Further exploration of the synthetic utility and biological applications of this scaffold is likely to yield new and effective treatments for a range of diseases.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Amino-2-bromopyrimidine-5-carbonitrile with various arylboronic acids. This reaction is a critical transformation for the synthesis of 2-aryl-4-aminopyrimidine-5-carbonitrile derivatives, which are key structural motifs in many biologically active compounds and are of significant interest in medicinal chemistry and drug discovery.
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and typically proceeding with good to excellent yields. The protocols provided herein are based on established procedures for structurally similar bromopyrimidines and serve as a robust starting point for reaction optimization and the synthesis of compound libraries.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the active catalyst.
Data Presentation: Representative Reaction Conditions and Yields
While specific experimental data for the Suzuki coupling of this compound is not extensively available in the literature, the following table summarizes typical reaction conditions and hypothetical yields for its coupling with various arylboronic acids. These values are based on analogous reactions with similar substrates and should be considered as a guide for reaction optimization.[1][2][3]
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 8 | 92 |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3.0) | THF | 80 | 16 | 78 |
| 4-Cyanophenylboronic acid | Pd(OAc)₂ (3) / XPhos (6) | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | 10 | 75 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 14 | 88 |
Experimental Protocols
This section provides a detailed, generalized methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, DME)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water in a 4:1 ratio (e.g., for 1 mmol of the bromopyrimidine, use 4 mL of dioxane and 1 mL of water). The mixture should be thoroughly degassed prior to addition, for example, by bubbling with an inert gas for 20-30 minutes.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2-arylpyrimidine-5-carbonitrile product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, where arylamines are a common structural motif.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Amino-2-bromopyrimidine-5-carbonitrile. This substrate is a valuable building block in medicinal chemistry, and its successful amination opens avenues to a diverse range of 2,4-diaminopyrimidine-5-carbonitrile derivatives. Such compounds are of significant interest due to their potential as kinase inhibitors and other therapeutic agents. The presence of both an electron-donating amino group at the 4-position and an electron-withdrawing cyano group at the 5-position can influence the reactivity of the C2-Br bond, making the optimization of reaction conditions crucial for achieving high yields.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst. The reaction commences with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine to the palladium center, followed by deprotonation by a base, generates a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylated product and regenerates the active Pd(0) catalyst, thus completing the cycle. The choice of palladium source, ligand, base, and solvent are critical parameters that dictate the success and efficiency of the reaction.
Data Presentation: Comparative Reaction Conditions and Yields
While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes typical conditions and yields for the amination of structurally related bromopyrimidines and bromopyridines. This data provides a strong foundation for the development and optimization of a protocol for the target substrate.
| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 88 |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 92 |
| 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ (2.0) | t-BuOH | 110 | 12 | 78 |
| N-(4-bromophenyl)acetamide | Pyrrolidine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | 4 | 96 |
| 2-Bromopyrimidine-5-carboxylate | Benzylamine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 85 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of specific parameters may be required for different amine coupling partners.
Materials:
-
This compound
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Anhydrous, degassed solvents
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen- and moisture-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.4-2.0 equivalents), followed by this compound (1.0 equivalent) and the desired amine (1.2-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5-10 mL per mmol of aryl bromide) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity. Then, heat the mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired 2-amino-4-aminopyrimidine-5-carbonitrile derivative.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination process.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Synthesis of Kinase Inhibitors Utilizing 4-Amino-2-bromopyrimidine-5-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors using 4-Amino-2-bromopyrimidine-5-carbonitrile as a key starting material. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and bind to the ATP-binding site of various kinases. The strategic functionalization of this compound allows for the generation of diverse compound libraries for screening against a wide range of kinase targets.
Introduction
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 4-amino-5-cyanopyrimidine core is a key pharmacophore found in several potent kinase inhibitors. The bromine atom at the 2-position of this compound serves as a versatile handle for introducing molecular diversity through various chemical transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the targeted synthesis of inhibitors for various kinase families, including but not limited to Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).
Synthetic Strategies and Key Reactions
The primary synthetic routes for elaborating the this compound scaffold involve the displacement of the bromide at the C2 position. This can be achieved through two main strategies:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring and the cyano group facilitates the displacement of the C2-bromide by various nucleophiles, most commonly amines. This reaction is a straightforward and efficient method for introducing a wide range of substituents.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C2 position of the pyrimidine and a variety of aryl or heteroaryl boronic acids or esters. This strategy is particularly useful for accessing bi-aryl kinase inhibitor scaffolds.
These two key reactions form the basis of the experimental protocols detailed below.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors synthesized from similar pyrimidine scaffolds. This data is intended to provide a reference for the expected potency of compounds derived from this compound.
Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives against EGFR
| Compound ID | Modification at C4-amino | Modification at C2-amino | Target Kinase | IC50 (µM) | Reference |
| 1 | 3-chloro-4-fluoroaniline | - | EGFR | >10 | [1] |
| 2 | 3-ethynylaniline | - | EGFR | 0.82 | [1] |
| 3 | 4-(3-pyridyl)aniline | - | EGFR | 1.25 | [1] |
Data adapted from syntheses starting with a related 2,4-diaminopyrimidine-5-carbonitrile scaffold.
Table 2: Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidines | PIM-1 | 11.4 | [2] |
| 2,4-Diaminopyrimidines | Aurora A | <200 | [3][4] |
| 2-Anilinopyrimidines | JNK | 0.8 | [5] |
| 2,4-Diaminopyrimidines | CDK7 | - | [6] |
This table provides a broader context of the potential of pyrimidine-based scaffolds against various kinase families.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Protocol 1: Synthesis of 2-Anilino-4-aminopyrimidine-5-carbonitrile Derivatives via SNAr
Objective: To synthesize a library of 2-substituted aminopyrimidine derivatives by reacting this compound with various anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline, 4-methoxyaniline, etc.) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 eq)
-
High-boiling point solvent (e.g., 1-pentanol, N,N-Dimethylformamide (DMF), or 1,4-dioxane)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., 1-pentanol).
-
Add the substituted aniline (1.2 eq) to the solution.
-
Add the base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a high temperature (e.g., 120-140 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent (e.g., diethyl ether or cold ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-anilino-4-aminopyrimidine-5-carbonitrile derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Synthesis of 2-Aryl-4-aminopyrimidine-5-carbonitrile Derivatives via Suzuki-Miyaura Coupling
Objective: To synthesize a library of 2-aryl substituted pyrimidine derivatives by reacting this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Standard laboratory glassware for inert atmosphere reactions and purification equipment.
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (5 mol%), and the base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-aryl-4-aminopyrimidine-5-carbonitrile derivative.
-
Characterize the final product by NMR and mass spectrometry.
Visualizations
Signaling Pathway Diagram
Caption: A simplified receptor tyrosine kinase signaling pathway and the point of intervention for a pyrimidine-based inhibitor.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of kinase inhibitors from this compound.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Amino-2-bromopyrimidine-5-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-bromopyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry. The pyrimidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates.[1] The presence of a bromine atom at the 2-position, an amino group at the 4-position, and a nitrile group at the 5-position provides multiple reactive sites for synthetic diversification, making it an ideal starting material for the generation of compound libraries for drug discovery. The strategic functionalization of this core allows for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases.[2]
This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, along with specific experimental protocols for key chemical transformations.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a scaffold for the synthesis of kinase inhibitors. The 2-bromo substituent is readily displaced or coupled, allowing for the introduction of various aryl, heteroaryl, or amino groups that can interact with the hinge region and other key residues within the ATP-binding site of kinases.
Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[3]
Development of PI3K/mTOR Dual Inhibitors
The Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[4][] Its dysregulation is a common event in many human cancers.[6] Dual inhibitors of PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved therapeutic outcomes. Morpholinopyrimidine-5-carbonitrile derivatives have shown promise as dual PI3K/mTOR inhibitors.[7]
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[8] Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development.[9] The 4-aminopyrimidine scaffold is a common feature in many potent Aurora kinase inhibitors.[10]
Data Presentation: Biological Activity of Derivatives
The following tables summarize the in vitro biological activity of representative compounds synthesized from pyrimidine-5-carbonitrile scaffolds, demonstrating the potential of this compound as a starting point for potent kinase inhibitors.
Table 1: Anti-proliferative Activity and VEGFR-2 Inhibition of Pyrimidine-5-carbonitrile Derivatives [3]
| Compound ID | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 9d | 1.14 | 1.54 | 2.41 |
| 11e | 10.33 | - | 0.61 |
| 12b | 1.14 | 1.54 | 0.53 |
| 12d | 10.33 | - | 1.61 |
| Sorafenib | 8.96 | 11.83 | 0.19 |
Table 2: PI3K/mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives [7]
| Compound ID | Leukemia SR IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | PI3Kβ IC₅₀ (µM) | PI3Kδ IC₅₀ (µM) | mTOR IC₅₀ (µM) |
| 12b | 0.10 | 0.17 | 0.13 | 0.76 | 0.83 |
| 12d | 0.09 | 1.27 | 3.20 | 1.98 | 2.85 |
| LY294002 | - | - | - | - | - |
| Afinitor | - | - | - | - | - |
Experimental Protocols
The following protocols describe key synthetic transformations for the derivatization of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C bond formation at the 2-position of the pyrimidine ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[11]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).[12]
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation at the 2-position of the pyrimidine ring.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed vial
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).[13]
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[13]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Caption: General workflow for Suzuki-Miyaura coupling.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 4-Amino-2-bromopyrimidine-5-carbonitrile, a versatile building block in medicinal chemistry. The pyrimidine scaffold is a privileged core in numerous biologically active compounds, and the ability to functionalize it at the 2-position through carbon-carbon and carbon-nitrogen bond formation is crucial for the synthesis of novel drug candidates. This document covers Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions, offering a foundation for the synthesis of diverse derivatives.
General Reaction Principle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. They generally proceed through a catalytic cycle involving a palladium(0) species. The cycle typically consists of three key steps: oxidative addition of the aryl halide (this compound) to the Pd(0) complex, transmetalation with a suitable coupling partner (e.g., organoboron, organotin, or copper acetylide), and reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and their esters. This reaction is widely favored in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | High |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 8 | Good |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | THF | 80 | 16 | Moderate-Good |
Note: The data presented are representative conditions based on protocols for structurally similar aminopyrimidines and should be optimized for specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-amino-2-arylpyrimidine-5-carbonitrile.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is of significant interest for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.5) | DMF | 60 | 6 | High |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | THF | RT | 12 | Good |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | 80 | 4 | Good |
Note: The data presented are representative conditions based on protocols for similar bromo-heterocycles and should be optimized for specific substrates.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N, DIPEA, 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., DMF, THF, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous, deoxygenated solvent, followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-alkynylpyrimidine-5-carbonitrile.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Stille Coupling
The Stille coupling reaction involves the coupling of this compound with an organostannane reagent. While effective, the toxicity of organotin compounds is a consideration.
Data Presentation: General Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | Good |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 8 | High |
| 3 | (2-Thienyl)tributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Dioxane | 100 | 16 | Moderate-Good |
Note: The data presented are representative conditions and should be optimized for specific substrates, with appropriate safety precautions for handling organotin reagents.
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous solvent, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Logical Relationship in Stille Coupling
Caption: Logical workflow for the Stille coupling reaction.
Application Notes and Protocols for Sonogashira Coupling with 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry for the synthesis of complex molecules and novel drug candidates. The pyrimidine scaffold is a privileged core structure in numerous FDA-approved drugs, and the introduction of an alkynyl moiety can significantly modulate the biological activity of these molecules. This document provides a detailed protocol for the Sonogashira coupling of 4-Amino-2-bromopyrimidine-5-carbonitrile with terminal alkynes, a key transformation for the generation of diverse molecular libraries for drug discovery.
The reaction proceeds via a palladium-catalyzed cycle, typically with a copper(I) co-catalyst, in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for the successful and high-yielding synthesis of the desired 4-amino-2-(alkynyl)pyrimidine-5-carbonitrile derivatives.
Reaction Principle
The Sonogashira coupling reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the this compound to form a Pd(II) complex.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final product, 4-amino-2-(alkynyl)pyrimidine-5-carbonitrile, and regenerate the active Pd(0) catalyst.
Recommended Reaction Conditions
Based on protocols for structurally similar substrates, the following conditions are recommended as a starting point for the Sonogashira coupling of this compound.
| Parameter | Recommended Condition | Alternative Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄, Pd(OAc)₂ |
| Copper Co-catalyst | CuI (2-5 mol%) | - |
| Ligand | PPh₃ (if not integral to the Pd catalyst) | Other phosphine ligands (e.g., P(t-Bu)₃) |
| Base | Triethylamine (Et₃N) (2-3 equivalents) | Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃ |
| Solvent | Anhydrous DMF or a mixture of THF/Et₃N | Dioxane, Acetonitrile |
| Temperature | Room Temperature to 80 °C | Optimization may be required |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | - |
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne (e.g., phenylacetylene).
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine (3.0 eq) and the terminal alkyne (1.2 eq).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Yields for Sonogashira Coupling of Halogenated Pyrimidines/Pyridines.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 2 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 12 | 85 (mono-alkynylated) |
| 3 | 2-Bromopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 95 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Application Notes and Protocols for the Derivatization of 4-Amino-2-bromopyrimidine-5-carbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and anti-inflammatory agents. The 4-amino-2-bromopyrimidine-5-carbonitrile core, in particular, represents a versatile starting material for the synthesis of potent kinase inhibitors. The strategic placement of the amino, bromo, and cyano groups allows for targeted derivatization to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on its potential as a scaffold for inhibitors of key signaling pathways implicated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Strategic Derivatization for Kinase Inhibition
The this compound scaffold offers several key points for chemical modification. The bromine atom at the C2 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions enable the introduction of a wide variety of substituents, allowing for the exploration of the chemical space around the pyrimidine core to identify potent and selective kinase inhibitors. The 4-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
Key Derivatization Reactions
Two of the most powerful methods for the derivatization of the 2-bromo position of the pyrimidine core are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
This reaction allows for the introduction of a variety of aryl and heteroaryl groups at the C2 position, which can be crucial for enhancing potency and modulating selectivity.
Buchwald-Hartwig Amination
This reaction facilitates the formation of C-N bonds, enabling the introduction of diverse amino substituents at the C2 position. This is particularly useful for establishing additional interactions within the kinase active site.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromopyrimidines.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), palladium catalyst (0.05-0.1 equiv.), and base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is based on standard procedures for the Buchwald-Hartwig amination of bromopyridines.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst (0.01-0.05 equiv.), ligand (0.02-0.1 equiv.), and base (1.5-2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Heat the reaction mixture at 80-110 °C for 2-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the biological activity of exemplary pyrimidine-5-carbonitrile derivatives as reported in the literature. While not direct derivatives of this compound, they highlight the potential of this scaffold in developing potent anticancer agents.
| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) | Reference |
| 11e | 2,4-dinitrophenylhydrazone derivative | HCT-116 (Colon Cancer) | 1.14 | [1][2] |
| MCF-7 (Breast Cancer) | 1.54 | [1][2] | ||
| 12b | Phenylhydrazone derivative | HCT-116 (Colon Cancer) | 3.25 | [1] |
| MCF-7 (Breast Cancer) | 4.87 | [1] | ||
| 9d | Benzylidene derivative | HCT-116 (Colon Cancer) | 10.33 | [1] |
| MCF-7 (Breast Cancer) | 8.74 | [1] | ||
| 12d | Chlorophenylhydrazone derivative | HCT-116 (Colon Cancer) | 5.62 | [1] |
| MCF-7 (Breast Cancer) | 6.19 | [1] |
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 11e | VEGFR-2 | 0.61 | [1] |
| 12b | VEGFR-2 | 0.53 | [1] |
| 12c | VEGFR-2 | 0.74 | [1] |
| 11c | VEGFR-2 | 1.38 | [1] |
Signaling Pathways and Experimental Workflows
Targeted Signaling Pathways
Derivatives of the 4-aminopyrimidine-5-carbonitrile scaffold have shown promise as inhibitors of key signaling pathways involved in cancer progression, such as the VEGFR-2 and EGFR pathways.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.
Caption: Drug discovery workflow for pyrimidine derivatives.
Conclusion
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification through established cross-coupling methodologies make it an attractive core for drug discovery campaigns targeting cancer and other diseases driven by aberrant kinase signaling. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this versatile scaffold and to develop new therapeutic agents.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors Utilizing 4-Amino-2-bromopyrimidine-5-carbonitrile
Topic: Use of 4-Amino-2-bromopyrimidine-5-carbonitrile in synthesizing EGFR inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[4] Consequently, EGFR has emerged as a critical target for cancer therapy. Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have demonstrated significant clinical efficacy in treating EGFR-mutant cancers.[4]
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, including those targeting EGFR.[5] This is due to its ability to form key hydrogen bond interactions within the ATP-binding site of the kinase domain. This document provides detailed application notes and protocols for the synthesis of potent EGFR inhibitors using This compound as a key starting material. The methodologies described herein are based on established synthetic routes for creating substituted aminopyrimidine derivatives with significant anti-proliferative and EGFR inhibitory activities.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that, when dysregulated, can lead to uncontrolled cell growth and tumor progression. The diagram below illustrates the key components and downstream effector pathways of EGFR signaling.
Caption: Simplified EGFR signaling pathway.
Synthetic Approach and Experimental Protocols
The primary synthetic strategy involves the nucleophilic aromatic substitution of the bromine atom at the C2 position of the this compound core with various substituted anilines. This reaction is a versatile method for introducing diverse functionalities to modulate the pharmacological properties of the resulting EGFR inhibitors.
Caption: General workflow for synthesizing EGFR inhibitors.
General Protocol for the Synthesis of 2-(Arylamino)-4-aminopyrimidine-5-carbonitrile Derivatives
Materials:
-
This compound
-
Substituted aniline (various)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
2-Pentanol or other suitable high-boiling point solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in 2-pentanol, add the desired substituted aniline (1.2 eq) and p-toluenesulfonic acid monohydrate (0.2 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to afford the desired 2-(arylamino)-4-aminopyrimidine-5-carbonitrile derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data: In Vitro EGFR Inhibitory Activity
The synthesized compounds are typically evaluated for their in vitro inhibitory activity against wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as EGFRL858R/T790M. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.
| Compound ID | R-group on Aniline | EGFRWT IC₅₀ (nM) | EGFRL858R/T790M IC₅₀ (nM) | Reference |
| Erlotinib | - | 5.9 | 212.2 | [6] |
| Gefitinib | - | - | - | - |
| Compound 5b | Thieno[2,3-d]pyrimidine derivative | 37.19 | 204.10 | [6] |
| Compound 15a | Pyrimidine derivative | 3 | 34 | [7] |
| Compound 15b | Pyrimidine derivative | 4 | 21 | [7] |
| Compound 15c | Pyrimidine derivative | 5 | 26 | [7] |
| Almonertinib | Pyrrole-based | 3.39 | 0.21-0.37 | [7] |
| Olmutinib | - | - | 10 | [7] |
In Vitro Anti-proliferative Activity
The anti-proliferative activity of the synthesized compounds is assessed against various human cancer cell lines. The GI₅₀ (50% growth inhibition) or IC₅₀ values are determined using assays such as the MTT assay.
| Compound ID | Cell Line | Cancer Type | GI₅₀/IC₅₀ (µM) | Reference |
| Erlotinib | A549 | NSCLC (EGFRWT) | 4.18 | [6] |
| Erlotinib | MCF-7 | Breast Cancer | 14.27 | [6] |
| Compound 5b | A549 | NSCLC (EGFRWT) | 17.79 | [6] |
| Compound 5b | MCF-7 | Breast Cancer | 22.66 | [6] |
| Compound 15c | PC-3 | Prostate Cancer | 1.23 ± 0.09 | [7] |
| Compound 15c | MCF-7 | Breast Cancer | 1.34 ± 0.13 | [7] |
| Compound 15c | A549 | NSCLC (EGFRWT) | 1.09 ± 0.04 | [7] |
Experimental Protocols
In Vitro EGFR Kinase Assay
The inhibitory activity of the compounds against EGFR can be determined using a variety of commercially available kinase assay kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF).
General Protocol:
-
Prepare a dilution series of the test compounds in a suitable buffer (e.g., containing DMSO).
-
In a microplate, incubate the recombinant human EGFR kinase domains (EGFRWT or EGFRL858R/T790M) and their respective substrates with the test compounds for a short period (e.g., 5 minutes) in an enzymatic buffer.
-
Initiate the enzymatic reaction by adding ATP to the reaction mixture.
-
Allow the reaction to proceed for a defined time (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding a detection reagent containing EDTA.
-
After an incubation period for signal development (e.g., 1 hour), measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
General Protocol:
-
Seed cancer cells (e.g., A549, H1975, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of aminopyrimidine-based EGFR inhibitors. The straightforward nucleophilic aromatic substitution reaction allows for the systematic exploration of the structure-activity relationship by introducing various substituents. The resulting compounds have shown promising in vitro inhibitory activity against both wild-type and mutant forms of EGFR, as well as potent anti-proliferative effects against various cancer cell lines. Further optimization of these lead compounds could lead to the development of novel and effective EGFR-targeted therapies for cancer treatment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Strategies for Substituted Aminopyrimidines from 4-Amino-2-bromopyrimidine-5-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted aminopyrimidines derived from 4-Amino-2-bromopyrimidine-5-carbonitrile. This versatile starting material offers a valuable scaffold for the development of novel compounds with potential therapeutic applications, particularly in kinase inhibition and other areas of medicinal chemistry. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, leveraging literature precedents on structurally similar pyrimidine and pyridine systems.
Introduction
Substituted aminopyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The 4-amino-5-carbonitrile pyrimidine scaffold, in particular, is a privileged structure in the design of kinase inhibitors. The strategic functionalization at the 2-position of the pyrimidine ring allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This document details three primary synthetic routes for the derivatization of this compound: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and nucleophilic aromatic substitution (SNA_r_) for the introduction of various nucleophiles.
Synthetic Routes and Methodologies
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-4-aminopyrimidine-5-carbonitriles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2][3] In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.[4]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-bromopyridines and 2,4-dichloropyrimidines.[5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, DME, toluene, with 10-25% aqueous solution of the base)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 8 | 75-90 |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DME/H₂O | 85 | 6 | 80-95 |
| Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 100 | 4 | 85-98 |
Note: Yields are estimated based on similar reactions and may vary depending on the specific arylboronic acid used.
Buchwald-Hartwig Amination for the Synthesis of 2,4-Diaminopyrimidine-5-carbonitriles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9] This methodology is particularly valuable for synthesizing 2,4-diaminopyrimidine derivatives, which are prevalent in kinase inhibitor scaffolds.[1]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Experimental Protocol:
This protocol is based on established procedures for the Buchwald-Hartwig amination of 2-bromopyridines.[1]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, THF, 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.5 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 mmol) to the tube.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add the amine (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Data Presentation:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 70-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 65-85 |
| Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (2) | THF | 80 | 24 | 60-80 |
Note: Yields are estimated based on similar reactions and may vary depending on the specific amine used.
Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic aromatic substitution provides a direct method for introducing a variety of nucleophiles at the 2-position of the pyrimidine ring, particularly when the ring is activated by electron-withdrawing groups such as the 5-carbonitrile substituent.[10] This method is often operationally simpler than cross-coupling reactions as it may not require a metal catalyst.
General Reaction Scheme:
Caption: General scheme of the nucleophilic aromatic substitution reaction.
Experimental Protocol:
This protocol is based on the reactivity of related 2-halopyrimidines.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol, 1.5 - 3.0 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA, optional, 2-4 equivalents)
-
Solvent (e.g., EtOH, NMP, DMSO, DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent (5-10 mL).
-
Add the nucleophile (2.0 mmol) and the base (if required, 3.0 mmol).
-
Heat the reaction mixture to 80-150 °C.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | NMP | 120 | 12 | 60-80 |
| Sodium methoxide | - | MeOH | Reflux | 6 | 70-90 |
| Thiophenol | Et₃N | DMF | 100 | 8 | 65-85 |
Note: Yields are estimated based on the general reactivity of activated halopyrimidines and may vary.
Conclusion
The synthetic routes described provide a robust toolkit for the derivatization of this compound, a key building block in modern drug discovery. The choice of methodology—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution—will depend on the desired substituent and the overall synthetic strategy. The provided protocols, based on established literature for analogous systems, offer a solid foundation for the synthesis and exploration of novel substituted aminopyrimidines for various therapeutic applications. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. 4-Amino-2-cyanopyrimidines: novel scaffold for nonpeptidic cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
- 10. 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Benchchem [benchchem.com]
Application of 4-Amino-2-bromopyrimidine-5-carbonitrile in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-bromopyrimidine-5-carbonitrile is a versatile and highly reactive building block in heterocyclic synthesis. Its unique arrangement of functional groups—an amino group, a bromo substituent, and a cyano group on a pyrimidine core—offers multiple reaction sites for the construction of diverse fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant scaffolds, such as pyrido[2,3-d]pyrimidines.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of fused pyrimidine derivatives. The presence of a nucleophilic amino group, an electrophilic carbon atom susceptible to nucleophilic substitution of the bromine atom, and a nitrile group that can participate in cyclization reactions makes it a valuable starting material for constructing complex molecular architectures. A significant application is in the synthesis of pyrido[2,3-d]pyrimidines, which are core structures in many biologically active compounds.
Synthesis of Fused Heterocycles
A key synthetic strategy involves the reaction of this compound with bifunctional nucleophiles, particularly active methylene compounds. This typically proceeds via an initial nucleophilic substitution of the bromine atom, followed by an intramolecular cyclization to form a new fused ring.
Synthesis of Pyrido[2,3-d]pyrimidines
One of the most important applications of this compound is the synthesis of pyrido[2,3-d]pyrimidines. These compounds are of significant interest in drug discovery due to their wide range of biological activities, including kinase inhibition. The general approach involves the reaction with a compound containing an active methylene group, leading to the formation of a pyridine ring fused to the pyrimidine core.
A plausible reaction pathway for the synthesis of a substituted pyrido[2,3-d]pyrimidine from this compound and an active methylene compound is depicted below.
Caption: General reaction pathway for the synthesis of pyrido[2,3-d]pyrimidines.
Experimental Protocols
The following are representative protocols for the synthesis of fused heterocyclic compounds starting from this compound. These protocols are based on established synthetic methodologies for similar compounds. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Synthesis of 2,4,7-Triaminopyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol describes the synthesis of a highly functionalized pyrido[2,3-d]pyrimidine derivative through a condensation and cyclization reaction.
Workflow:
Caption: Workflow for the synthesis of a pyrido[2,3-d]pyrimidine derivative.
Materials:
-
This compound
-
Malononitrile
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in a suitable solvent such as DMF or ethanol (20 mL).
-
Add a base, such as anhydrous potassium carbonate (2.0 mmol) or sodium hydride (1.2 mmol, 60% dispersion in mineral oil), portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain it at this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the resulting precipitate by vacuum filtration and wash it with cold water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to afford the pure 2,4,7-triaminopyrido[2,3-d]pyrimidine-6-carbonitrile.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of various fused pyrimidine derivatives from substituted pyrimidines, illustrating the expected yields and reaction conditions. While specific data for a wide range of reactions starting directly from this compound is not extensively documented in readily available literature, the data presented for analogous reactions provide a useful reference for researchers.
| Entry | Starting Pyrimidine | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Amino-5-bromopyrimidine derivative | Substituted Acrylate | Pyrido[2,3-d]pyrimidin-7(8H)-one | Pd-catalyzed coupling | 60-85 | General methodology for similar compounds |
| 2 | 4-Chloropyrimidine derivative | Substituted Piperazine | 4-(Substituted-piperazin-1-yl)pyrimidine | Reflux in benzene | 20-70 | [1] |
| 3 | 4-Chloropyrimidine derivative | Aromatic Amine | 4-(Arylamino)pyrimidine | Reflux in ethanol with K₂CO₃ | Not Specified | [1] |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of fused heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines. The protocols and data presented here, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel molecules with potential applications in medicinal chemistry and drug discovery. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4-Amino-2-bromopyrimidine-5-carbonitrile
Introduction
4-Amino-2-bromopyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrimidine ring, further activated by the presence of the cyano group, renders the 2-position susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at this position serves as a good leaving group, allowing for the introduction of a wide variety of substituents, particularly nitrogen and oxygen nucleophiles. This enables the synthesis of diverse libraries of 2-substituted-4-aminopyrimidine-5-carbonitriles, which are scaffolds present in numerous biologically active molecules.
These application notes provide detailed experimental protocols for the nucleophilic substitution on this compound with amine nucleophiles. The procedures outlined are based on established methodologies for analogous 2-halopyrimidines and are intended to serve as a practical guide for researchers in the field.
Reaction Principle
The core of the experimental procedure is the nucleophilic aromatic substitution reaction. The mechanism involves the attack of a nucleophile at the carbon atom bearing the bromine atom (C2-position). This proceeds through a Meisenheimer intermediate, which is a resonance-stabilized anionic species. The subsequent departure of the bromide ion restores the aromaticity of the pyrimidine ring, yielding the 2-substituted product. The reaction is typically facilitated by heat and, in some cases, a base to deprotonate the nucleophile or neutralize the HBr byproduct.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Amines
This protocol describes a general method for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, piperidine) (1.1 - 2.0 equivalents)
-
Solvent (e.g., Ethanol, n-Butanol, N,N-Dimethylformamide (DMF), Dioxane)
-
Optional: Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3)) (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, water, brine)
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography system or recrystallization setup)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the chosen solvent (e.g., ethanol, 10-20 mL per mmol of the starting material).
-
Add the amine nucleophile (1.1 - 2.0 eq.).
-
(Optional) If the amine nucleophile is used as its hydrochloride salt or if scavenging of HBr is desired, add a non-nucleophilic base (e.g., triethylamine, 1.5 - 2.0 eq.).
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates upon cooling, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
-
Characterize the purified product by analytical techniques such as NMR, MS, and IR spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for nucleophilic substitution reactions on 2-halo-4-aminopyrimidine-5-carbonitrile analogs, which can be expected to be similar for the 2-bromo starting material.
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | 80 | 8-12 | 85-95 |
| 2 | Morpholine | n-Butanol | 110 | 6-10 | 80-90 |
| 3 | Piperidine | DMF | 100 | 4-8 | 88-98 |
| 4 | 4-Methoxy-aniline | Ethanol | 80 | 10-14 | 82-92 |
| 5 | Hydrazine Hydrate | Ethanol | 80 | 3-5 | 90-97 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the nucleophilic substitution on this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of reactants and products in the nucleophilic substitution.
Application Notes and Protocols for the Scale-up Synthesis of 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Amino-2-bromopyrimidine-5-carbonitrile, a key intermediate in the development of various therapeutic agents. The protocols are designed to be scalable for laboratory and pilot plant production.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Derivatives of this compound have shown significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are pivotal in cancer progression. This document outlines a robust and scalable synthetic route to this important intermediate.
Data Presentation
The following table summarizes the quantitative data for a representative scale-up synthesis of this compound.
| Parameter | Value | Notes |
| Input Materials | ||
| 2-Amino-prop-1-ene-1,1,3-tricarbonitrile | 1.0 kg (7.57 mol) | Starting material |
| Hydrogen Bromide (33% in acetic acid) | 4.5 L | Reagent and solvent |
| Isopropanol | 10 L | For work-up |
| Activated Carbon | 100 g | For decolorization |
| Reaction Conditions | ||
| Reaction Temperature | 20-25 °C (Ambient) | Controlled during HBr addition |
| Reaction Time | 2 hours | Stirring at ambient temperature |
| Output | ||
| Product | This compound | |
| Theoretical Yield | 1.50 kg | |
| Actual Yield | 1.28 kg | |
| Yield (%) | 85% | |
| Purity (by HPLC) | >98% | |
| Appearance | Off-white to pale yellow solid |
Experimental Protocols
This section provides a detailed methodology for the scale-up synthesis of this compound.
One-Pot Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 4-bromopyrimidines and is designed for a 1 kg scale production.[1]
Materials:
-
2-Amino-prop-1-ene-1,1,3-tricarbonitrile (1.0 kg, 7.57 mol)
-
Hydrogen Bromide (33% in acetic acid, 4.5 L)
-
Isopropanol (10 L)
-
Activated Carbon (100 g)
-
Sodium Bicarbonate Solution (saturated)
-
Deionized Water
-
Reaction vessel (20 L, glass-lined, equipped with mechanical stirrer, dropping funnel, and temperature probe)
-
Filtration unit
-
Drying oven (vacuum)
Procedure:
-
Reaction Setup: Charge the 20 L reaction vessel with 2-Amino-prop-1-ene-1,1,3-tricarbonitrile (1.0 kg).
-
Reagent Addition: Under constant stirring, slowly add the hydrogen bromide solution (4.5 L) to the reaction vessel via a dropping funnel over a period of 1-2 hours. Maintain the internal temperature between 20-25 °C using a cooling bath if necessary.
-
Reaction: After the addition is complete, continue to stir the mixture at ambient temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, add isopropanol (10 L) to the reaction mixture and stir for 30 minutes.
-
Slowly and carefully quench the reaction mixture by adding it to a separate vessel containing a stirred, saturated sodium bicarbonate solution until the pH is neutral (pH ~7). Be cautious as this will generate CO2 gas.
-
The product will precipitate out of the solution.
-
-
Isolation:
-
Filter the precipitated solid using a filtration unit.
-
Wash the solid cake with deionized water (2 x 2 L) and then with cold isopropanol (1 L).
-
-
Purification:
-
Suspend the crude product in isopropanol (5 L) and heat the mixture to 50-60 °C.
-
Add activated carbon (100 g) and stir for 30 minutes for decolorization.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature and then cool further to 0-5 °C to induce crystallization.
-
-
Drying:
-
Filter the purified crystals and wash with a small amount of cold isopropanol.
-
Dry the final product in a vacuum oven at 50 °C until a constant weight is achieved.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the scale-up synthesis of this compound.
Caption: A flowchart illustrating the major stages of the synthesis process.
Signaling Pathway Diagrams
Derivatives of this compound are being investigated as inhibitors of key signaling pathways implicated in cancer. The following diagrams illustrate the simplified VEGFR-2 and EGFR signaling cascades.
VEGFR-2 Signaling Pathway
Caption: Inhibition of VEGFR-2 signaling by a pyrimidine derivative.
EGFR Signaling Pathway
Caption: Inhibition of EGFR signaling by a pyrimidine derivative.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-2-bromopyrimidine-5-carbonitrile Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Amino-2-bromopyrimidine-5-carbonitrile and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Question: My this compound derivative is poorly soluble in common recrystallization solvents, even at elevated temperatures. What should I do?
Answer: Poor solubility can be a significant hurdle. Consider the following approaches:
-
Solvent Screening: Test a broader range of solvents with varying polarities. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be effective, although their high boiling points can make removal challenging.
-
Solvent Mixtures: Employ a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is more soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly. Common mixtures include ethanol/water or dichloromethane/hexane.
-
pH Adjustment: If your derivative has acidic or basic functionalities, adjusting the pH of the solution can significantly alter its solubility. For amino-substituted pyrimidines, which are basic, dissolving in a dilute acidic solution and then neutralizing to precipitate the purified compound can be an effective method.
Question: After recrystallization, my product is still discolored. How can I remove colored impurities?
Answer: Colored impurities are common in heterocyclic chemistry. Here are some strategies to address this:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-5% by weight). Keep the solution hot for a short period (5-15 minutes) and then perform a hot filtration through a pad of celite to remove the charcoal. The desired compound should remain in the filtrate, which can then be cooled to induce crystallization. Be aware that activated carbon can also adsorb your product, potentially reducing the yield.
-
Washing: If the discoloration is due to surface-adsorbed impurities, washing the isolated crystals with a small amount of cold solvent can be effective.
Question: My compound precipitates as an oil or fails to crystallize altogether. What steps can I take?
Answer: Oiling out or failure to crystallize often indicates that the solution is supersaturated or that impurities are inhibiting crystal lattice formation.
-
Slow Cooling: Ensure the cooling process is as slow as possible. A gradual decrease in temperature promotes the formation of well-ordered crystals. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath.
-
Seeding: Introduce a seed crystal of the pure compound to the supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and initiate crystallization.
-
Solvent Adjustment: If the compound is too soluble, you may need to use a solvent system in which it is less soluble. Conversely, if it is not soluble enough to allow for slow cooling, a more solubilizing solvent system may be required.
Column Chromatography Issues
Question: My this compound derivative streaks or shows significant tailing on the TLC plate and column. How can I improve the separation?
Answer: Tailing is a common issue with basic compounds like aminopyrimidines on silica gel, which is acidic.
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to suppress the interaction between your basic compound and the acidic silica gel. Triethylamine (0.1-1%) is a common choice. For some compounds, adding a small amount of a polar solvent like methanol can also help reduce tailing.[1]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), which may provide better separation for your specific derivative.
Question: The product is not moving from the origin of the column (low Rf value). What should I do?
Answer: This indicates that the eluent is not polar enough to move your compound. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A gradient elution, where the polarity of the eluent is increased over the course of the separation, can be very effective.
Question: How can I effectively remove residual chromatography solvent from my purified product?
Answer: High-boiling point solvents used in chromatography can be difficult to remove.
-
High Vacuum Drying: Use a high-vacuum pump to remove residual solvents. Gentle heating with a water bath can also be applied, provided your compound is thermally stable.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a suitable solvent like dioxane, lyophilization can be an effective method for removing residual solvents and obtaining a fluffy, easy-to-handle solid.
-
Trituration/Precipitation: Dissolve the product in a minimal amount of a good solvent and then add a large excess of a poor solvent in which the product is insoluble but the residual chromatography solvent is soluble. The purified product should precipitate out.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most frequently employed purification methods are recrystallization and column chromatography. Recrystallization is often attempted first if the crude product is relatively pure.[2][3] Column chromatography is used for separating the desired product from significant impurities or byproducts.
Q2: What are some typical impurities I might encounter?
A2: The nature of impurities will depend on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of the nitrile group, displacement of the bromine), and residual solvents.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TTLC) is an indispensable tool for monitoring purification.[1] By comparing the crude mixture, fractions from the column, and the recrystallized product on a single TLC plate, you can assess purity and identify the location of your desired compound. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful techniques for assessing purity.
Q4: Are there any specific safety precautions I should take during purification?
A4: Yes. This compound and its derivatives should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol is a common starting point for many pyrimidine derivatives.[2]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
General Column Chromatography Protocol
This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.
-
Eluent Selection: Using TLC, determine an eluent system that provides a good retention factor (Rf) for your product (typically between 0.2 and 0.4) and separates it from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method is often preferred as it can lead to better separation.
-
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers. If using a gradient elution, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Decision tree for troubleshooting common purification issues.
References
Common side reactions with 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Amino-2-bromopyrimidine-5-carbonitrile in chemical synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block primarily used in reactions that functionalize the C2 position. The most common transformations are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids/esters.
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines.
-
Nucleophilic Aromatic Substitution (SNAr): With various nucleophiles, such as amines and alkoxides, often under thermal conditions or with base catalysis.
Q2: I am observing incomplete conversion in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?
A2: Incomplete conversion in Suzuki-Miyaura couplings involving this compound can be attributed to several factors. A common issue is the deactivation of the palladium catalyst. The presence of the amino and cyano groups on the pyrimidine ring can influence the electronic properties of the substrate and its interaction with the catalyst.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often more effective than traditional ligands like PPh₃.
-
Base Selection: The choice and stoichiometry of the base are critical. Insufficient base can lead to slow or incomplete reaction. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. Ensure the solvent is anhydrous and deoxygenated to prevent catalyst decomposition and protodeboronation of the boronic acid.
-
Reaction Temperature: While some Suzuki couplings proceed at room temperature, this substrate may require elevated temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.
-
Purity of Reagents: Ensure the boronic acid is pure and not partially hydrolyzed or oxidized.
Q3: I am seeing a significant amount of a debrominated side product (4-aminopyrimidine-5-carbonitrile) in my Buchwald-Hartwig amination. How can I minimize this?
A3: The formation of a hydrodehalogenated (debrominated) product is a known side reaction in Buchwald-Hartwig aminations.[1] This occurs via a competing pathway involving β-hydride elimination from the palladium-amido intermediate.
Mitigation Strategies:
-
Ligand Selection: The choice of ligand is crucial in suppressing this side reaction. Sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos) have been shown to favor reductive elimination over β-hydride elimination.
-
Base: Use a non-nucleophilic, sterically hindered base such as NaOtBu or LHMDS. The choice of base can influence the rate of deprotonation of the amine and the subsequent steps in the catalytic cycle.
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of hydrodehalogenation. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of a dimeric byproduct (bi-pyrimidine) | Homocoupling of the starting material. | - Ensure rigorous exclusion of oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (N₂ or Ar).- Use a lower catalyst loading.- Add the boronic acid or amine slowly to the reaction mixture. |
| Hydrolysis of the nitrile group to a carboxamide or carboxylic acid | Presence of strong acid or base, especially at elevated temperatures with aqueous workup. | - Use milder bases (e.g., K₂CO₃ instead of NaOH).- Perform the reaction under anhydrous conditions if possible.- Keep the temperature of the reaction and workup as low as feasible.- Use a buffered aqueous solution for the workup. |
| Low yield in nucleophilic aromatic substitution with an amine | - Low nucleophilicity of the amine.- Insufficient activation of the pyrimidine ring.- Reversible reaction. | - Use a stronger base to deprotonate the amine and increase its nucleophilicity.- Increase the reaction temperature (use a high-boiling solvent like DMF or DMSO).- Use a larger excess of the amine nucleophile to drive the equilibrium towards the product. |
| Protodeboronation of the boronic acid in Suzuki coupling | Presence of water and/or acid, especially at elevated temperatures. | - Use anhydrous solvents and reagents.- Ensure the base is sufficiently strong and present in adequate amounts to maintain a basic environment.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable under certain conditions. |
Experimental Protocols
Example Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To aid in understanding the potential reaction outcomes, the following diagrams illustrate the main reaction and a common side reaction pathway for a Buchwald-Hartwig amination.
Caption: Main and side reaction pathways in Buchwald-Hartwig amination.
This guide is intended to be a starting point for troubleshooting. Optimal reaction conditions can be highly substrate-dependent, and further optimization may be necessary for your specific application.
References
Technical Support Center: Suzuki Coupling with 2-Bromopyrimidine Substrates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-bromopyrimidine substrates. The following information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a 2-bromopyrimidine substrate is showing low to no conversion. What are the potential causes and how can I improve the yield?
A1: Low or no conversion in Suzuki coupling reactions with 2-bromopyrimidine substrates is a common issue and can be attributed to several factors, primarily related to the electronic nature of the pyrimidine ring and catalyst inhibition.
Potential Causes:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle.[1]
-
Inefficient Oxidative Addition: While the C-Br bond on the electron-deficient pyrimidine ring should be susceptible to oxidative addition, other factors such as catalyst deactivation can hinder this crucial step.
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Incomplete reduction can lead to low activity.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and can significantly impact the reaction outcome.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is often the most critical factor. The use of bulky, electron-rich phosphine ligands can shield the palladium center from coordination with the pyrimidine nitrogen and promote the desired catalytic cycle.
-
Recommendation: Switch to sterically hindered and electron-rich ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are known to be effective for heteroaryl couplings.[1]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. A base that is too weak may not be sufficient, while an overly strong base can promote side reactions.
-
Solvent Selection: The solvent can influence the solubility of reagents and the stability of the catalytic species.
-
Temperature Optimization: Increasing the reaction temperature can sometimes overcome a high activation barrier, but excessive heat can also lead to catalyst decomposition and increased side reactions.
-
Recommendation: Screen a range of temperatures, typically between 80-110 °C.[1]
-
Q2: I am observing significant formation of a byproduct that appears to be the result of boronic acid homocoupling. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki couplings. This is often promoted by the presence of oxygen or issues with the palladium catalyst.
Potential Causes:
-
Presence of Oxygen: Oxygen can mediate the homocoupling of boronic acids.[1]
-
Palladium(II) Mediated Coupling: If a Pd(II) precatalyst is used, it can directly react with the boronic acid to form the homocoupled product before the main catalytic cycle is established.
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: This is the most critical step to prevent homocoupling.
-
Protocol: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[1] The reaction vessel should also be thoroughly purged with an inert gas.
-
-
Choice of Palladium Precatalyst: Using a Pd(0) source can sometimes mitigate homocoupling that occurs during the in situ reduction of Pd(II).
-
Recommendation: Consider using a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.[4]
-
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.[2]
Q3: My desired product is contaminated with a significant amount of the debrominated pyrimidine (protodebromination). What causes this and how can it be prevented?
A3: Protodebromination is the replacement of the bromine atom with a hydrogen atom. This side reaction can compete with the desired cross-coupling.
Potential Causes:
-
Slow Reaction Kinetics: If the desired Suzuki coupling is slow, it allows more time for side reactions like protodebromination to occur.
-
Source of Hydrogen: The hydrogen atom can come from various sources in the reaction mixture, including water, alcohols, or even the phosphine ligand.
Troubleshooting Steps:
-
Optimize Reaction Rate: By increasing the rate of the desired Suzuki coupling, the contribution of protodebromination can be minimized.
-
Recommendation: Re-evaluate the catalyst, ligand, base, and temperature to accelerate the cross-coupling reaction. Using more active catalyst systems is often the best solution.
-
-
Choice of Solvent: The solvent can influence the rate of protodebromination.
-
Recommendation: While often used, some protic solvents might contribute to this side reaction under certain conditions. Screening different solvents can be beneficial.
-
Q4: I am also observing protodeboronation of my boronic acid. How can I address this issue?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common decomposition pathway, especially for heteroaryl boronic acids under basic conditions.[5]
Potential Causes:
-
Reaction with Base and Water: The combination of a base and water can promote the hydrolysis of the boronic acid.[2]
-
Inherent Instability of the Boronic Acid: Some boronic acids are inherently unstable and prone to decomposition.[5]
Troubleshooting Steps:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can prevent premature decomposition.[2]
-
Anhydrous Conditions: If the reaction can proceed without water, running it under anhydrous conditions can minimize protodeboronation. However, water is often necessary for the activity of many bases.[2]
-
"Slow-Release" Strategy: Using boronic acid surrogates like MIDA boronates can slowly release the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[5]
-
Careful Base Selection: While a base is necessary, excessively harsh basic conditions can accelerate protodeboronation. A thorough screening of bases is recommended.[2]
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving pyrimidine and pyridine substrates. This data can serve as a guide for optimization.
Table 1: Effect of Catalyst and Ligand on the Yield of Suzuki Coupling with Heteroaryl Halides
| Catalyst (mol%) | Ligand (mol%) | Substrate | Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | 2-Bromopyridine | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | 2-Bromopyridine | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst.[1] |
| Pd(PPh₃)₄ (5) | - | 2,4-Dichloropyrimidine | 71 | Effective and commonly used for this substrate.[6] |
| Pd₂(dba)₃ (2.5) | - | 2,4-Dichloropyrimidine | <5 | Inefficient without a suitable ligand.[6] |
| Pd₂(dba)₃·CHCl₃ (2.5) | - | 2,4-Dichloropyrimidine | 35 | Moderate yield, improved over Pd₂(dba)₃.[6] |
Table 2: Effect of Base and Solvent on the Yield of Suzuki Coupling with Heteroaryl Halides
| Base (Equivalents) | Solvent | Substrate | Yield (%) | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | 2-Bromopyridine | Moderate to High | A common and cost-effective choice.[1] |
| Cs₂CO₃ (2-3) | Dioxane | 2-Bromopyridine | High to Excellent | Often provides higher yields but is more expensive.[1] |
| K₃PO₄ (2-3) | THF/H₂O | 2-Bromopyridine | High to Excellent | A strong base that can be very effective.[1] |
| K₃PO₄ | Toluene | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 40 | Moderate yield.[3] |
| K₃PO₄ | Acetonitrile | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 36 | Lower yield compared to other solvents.[3] |
| K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60 | Good yield with this solvent.[3] |
| Cs₂CO₃ | Toluene | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 80 | Excellent yield with a stronger base.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyrimidine
This is a general guideline and requires optimization for specific substrates.
Materials:
-
2-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)
-
Ligand (if required, e.g., SPhos, 5-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-bromopyrimidine, arylboronic acid (or ester), and the base.
-
Catalyst Addition: Add the palladium catalyst and ligand (if used separately).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 90-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Degassing Solvents
-
Place the solvent in a Schlenk flask equipped with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum for 10-15 minutes.
-
Close the vacuum tap and thaw the solvent in a water bath. You should observe gas bubbles evolving from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
Visualizations
Caption: A troubleshooting workflow for Suzuki coupling reactions with 2-bromopyrimidine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Optimization of Buchwald-Hartwig reaction conditions for 4-Amino-2-bromopyrimidine-5-carbonitrile
Technical Support Center: Buchwald-Hartwig Amination of 4-Amino-2-bromopyrimidine-5-carbonitrile
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the successful Buchwald-Hartwig amination of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the reaction, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction showing low to no conversion of the starting material?
Answer: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction environment.
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. Ensure proper activation, especially if using a Pd(II) precatalyst. The presence of oxygen can also lead to catalyst deactivation.
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the catalyst and facilitating the reaction. For electron-deficient substrates like pyrimidines, bulky, electron-rich phosphine ligands are often required. Consider screening different generations of Buchwald ligands (e.g., XPhos, RuPhos).
-
Insufficient Base Strength: A base that is too weak may not efficiently deprotonate the amine, which is a key step in the catalytic cycle. Stronger bases like NaOtBu or K3PO4 are often more effective than weaker ones like Cs2CO3 for challenging substrates.
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, particularly with less reactive coupling partners. Consider increasing the temperature incrementally.
-
Solvent Effects: The choice of solvent can significantly impact solubility and reaction rate. Anhydrous, polar aprotic solvents such as toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed to remove oxygen.
Question 2: My reaction is producing significant side products, primarily debromination of the starting material. What is the cause and how can I prevent it?
Answer: Debromination is a common side reaction in Buchwald-Hartwig couplings, especially with heteroaromatic halides.
-
Cause: This side reaction is often promoted by the presence of water or other protic impurities, which can protonate the aryl-palladium intermediate. It can also be favored by certain ligand/base combinations.
-
Solutions:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled solvents and dry the base and other solid reagents under vacuum.
-
Degassing: Thoroughly degas the reaction mixture to remove all traces of oxygen, which can contribute to catalyst decomposition and side reactions.
-
Ligand and Base Optimization: Screen different ligands and bases. Sometimes, a slightly weaker base or a different ligand can suppress the debromination pathway while still promoting the desired amination.
-
Question 3: The desired product appears to be decomposing under the reaction conditions. How can I mitigate this?
Answer: Product decomposition can occur if the product itself is unstable at high temperatures or in the presence of the strong base used in the reaction.
-
Lower Reaction Temperature: Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
Weaker Base: If possible, screen weaker bases that may be less likely to cause product degradation. For instance, if using NaOtBu, consider trying K3PO4 or Cs2CO3.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the amination of this compound?
A1: While the optimal system must be determined empirically, a good starting point for electron-deficient heteroaryl halides is a combination of a palladium precatalyst like Pd2(dba)3 or a G3/G4 precatalyst with a bulky, electron-rich biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos. These ligands are known to promote challenging C-N couplings.
Q2: Which base should I choose for this reaction?
A2: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is often a very effective choice. However, if side reactions or substrate/product instability are a concern, other bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) should be screened.
Q3: What solvent is recommended?
A3: Anhydrous, degassed polar aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig reactions.
Q4: How can I ensure my reaction is completely free of oxygen and water?
A4: Use standard Schlenk line or glovebox techniques. Solvents should be passed through a purification system (e.g., a still or a column of activated alumina) and degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles. All solid reagents should be dried under high vacuum before use.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions that can be used as a starting point for the optimization of the Buchwald-Hartwig amination of this compound, based on analogous reactions in the literature.
| Parameter | Condition A | Condition B | Condition C |
| Pd Precatalyst | Pd2(dba)3 (1-2 mol%) | XPhos Pd G3 (1-2 mol%) | BrettPhos Pd G4 (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) | - | - |
| Base | NaOtBu (1.5 - 2.0 equiv) | K3PO4 (2.0 equiv) | Cs2CO3 (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane | Toluene |
| Temperature | 80 - 110 °C | 100 °C | 90 - 110 °C |
| Reaction Time | 4 - 24 h | 12 - 24 h | 12 - 24 h |
Experimental Protocol: General Procedure
This protocol provides a general methodology for setting up the Buchwald-Hartwig amination reaction.
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand (if not using a pre-formed complex), and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the desired amine coupling partner to the vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and place it in a pre-heated oil bath or heating block at the desired temperature. Stir the reaction for the specified amount of time.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Troubleshooting logic for common reaction issues.
Technical Support Center: Preventing Dehalogenation of 2-Bromopyrimidines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during cross-coupling reactions of 2-bromopyrimidines. Dehalogenation, the undesired replacement of a bromine atom with a hydrogen atom, reduces the yield of the desired product and complicates purification. This resource offers practical guidance to minimize this side reaction in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Significant Formation of Dehalogenated Pyrimidine in Suzuki-Miyaura Coupling
Symptoms:
-
A significant amount of pyrimidine is observed as a byproduct by GC-MS or LC-MS.
-
¹H NMR of the crude product shows a proton signal where the bromine was expected.
-
The isolated yield of the desired coupled product is low, despite consumption of the starting 2-bromopyrimidine.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Base | Switch from strong alkoxide bases (e.g., NaOtBu, KOtBu) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | Strong bases can generate palladium-hydride species, which are key intermediates in the dehalogenation pathway. Weaker, non-nucleophilic bases are less prone to this.[1] |
| Protic Solvent or Water | Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF. Ensure all reagents and glassware are thoroughly dried.[1] | Protic solvents (e.g., alcohols) and water can act as hydride sources, promoting dehalogenation.[1] While some Suzuki reactions require water, its amount should be minimized and optimized. |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2] | These ligands accelerate the rate-determining reductive elimination step to form the desired C-C bond, which outcompetes the dehalogenation pathway.[2] |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. The optimal temperature should be determined empirically. | Dehalogenation can have a higher activation energy than the desired coupling. Lowering the temperature can selectively disfavor the side reaction. |
| Slow Transmetalation | Ensure high purity of the boronic acid or consider using a more reactive boronic ester (e.g., pinacol ester) or trifluoroborate salt.[1] | A slow transmetalation step increases the lifetime of the Ar-Pd-X intermediate, providing more opportunity for competing dehalogenation.[1] |
Issue 2: Prevalent Dehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Formation of pyrimidine alongside the desired 2-aminopyrimidine.
-
Difficulty in separating the non-polar pyrimidine byproduct from the starting material or product.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Strong Alkoxide Base | While strong bases like NaOtBu or LHMDS are often necessary, consider using K₃PO₄ or Cs₂CO₃ if the amine is sufficiently nucleophilic. | Strong alkoxide bases can undergo β-hydride elimination, especially at elevated temperatures, generating hydride species that lead to dehalogenation.[3] |
| Ligand Choice | Screen bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. | These ligands promote rapid C-N reductive elimination, minimizing the lifetime of intermediates that could lead to dehalogenation. |
| High Temperature | Optimize the temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). | High temperatures can accelerate the decomposition of the catalyst and the formation of hydride species. |
| Solvent as a Hydride Source | Use anhydrous, aprotic solvents like toluene or dioxane. Avoid ethers that may contain peroxides, which can interfere with the catalyst. | Solvents can be a source of hydrides, contributing to the dehalogenation side reaction. |
Issue 3: Dehalogenation and/or Glaser Coupling in Sonogashira Reaction
Symptoms:
-
Observation of pyrimidine in the reaction mixture.
-
Formation of a symmetrical di-alkyne byproduct (Glaser coupling).
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Hydride Sources | Use an amine base that is less prone to donating hydrides, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Ensure the solvent is anhydrous and aprotic. | The palladium-hydride species responsible for dehalogenation can form from various components in the reaction mixture. |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen.[4] | Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of the copper co-catalyst.[4] |
| Copper(I) Co-catalyst | Reduce the loading of the copper(I) salt (e.g., CuI) or consider a "copper-free" Sonogashira protocol. | High concentrations of Cu(I) can facilitate Glaser coupling. Copper-free conditions can eliminate this side reaction. |
| Ligand Selection | For copper-free protocols, bulky electron-rich phosphine ligands can be effective. For traditional Sonogashira, PPh₃ is common, but ligand screening may be necessary for challenging substrates. | The ligand influences the stability and reactivity of the palladium catalyst, affecting the rates of both the desired coupling and side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dehalogenation in cross-coupling reactions of 2-bromopyrimidines?
A1: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can undergo reductive elimination with the pyrimidine group attached to the palladium, resulting in the formation of pyrimidine (the dehalogenated byproduct) and regenerating the Pd(0) catalyst.[1]
Q2: Why are 2-bromopyrimidines particularly susceptible to dehalogenation?
A2: 2-Bromopyrimidines are electron-deficient heteroaryl halides. This electron deficiency makes the C2 position highly susceptible to oxidative addition by the Pd(0) catalyst. However, it can also make the pyrimidine ring more prone to reactions with palladium-hydride species. The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, potentially influencing the catalytic cycle and the propensity for side reactions.[1]
Q3: How can I detect the dehalogenated byproduct in my reaction?
A3: The dehalogenated pyrimidine can be detected by several standard analytical techniques:
-
GC-MS or LC-MS: A peak corresponding to the molecular weight of pyrimidine will be observed.
-
¹H NMR: The appearance of a new aromatic proton signal in the region where the bromine was located is a key indicator.
-
TLC: The dehalogenated product is typically less polar than the starting 2-bromopyrimidine and will have a higher Rf value.
Q4: Can the choice of palladium precursor influence the extent of dehalogenation?
A4: Yes, the choice of palladium precursor can have an effect. While both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are commonly used, the in-situ reduction of Pd(II) to the active Pd(0) species can sometimes be a source of side reactions. Using a well-defined Pd(0) precatalyst can sometimes provide more reproducible results and lower levels of dehalogenation.
Q5: Is it better to run the reaction under strictly anhydrous conditions?
A5: In general, yes. Water can be a source of protons and can react with bases to generate hydride species, both of which can lead to dehalogenation.[1] Therefore, using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (argon or nitrogen) is highly recommended. However, it is important to note that for some Suzuki-Miyaura reactions, a small, controlled amount of water is necessary for the transmetalation step. In such cases, the water content should be carefully optimized.
Data Presentation
The following tables summarize illustrative data on the effect of different reaction parameters on the yield of the desired product and the formation of the dehalogenated byproduct in cross-coupling reactions of bromo-heterocycles. Note: This data is compiled from various sources and is intended to be representative. Actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of a Bromo-heterocycle
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Dehalogenation (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | Significant |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80 | High | Minimal |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | High to Excellent | Very Low |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | High to Excellent | Very Low |
Table 2: Effect of Base on Buchwald-Hartwig Amination of a Bromo-heterocycle
| Base | Catalyst System | Solvent | Temp (°C) | Yield of Aminated Product (%) | Dehalogenation (%) |
| NaOtBu | Pd₂(dba)₃ / Xantphos | Toluene | 110 | High | Moderate |
| LHMDS | Pd₂(dba)₃ / RuPhos | Toluene | 100 | High | Moderate |
| K₃PO₄ | Pd(OAc)₂ / SPhos | 1,4-Dioxane | 110 | Moderate to High | Low |
| Cs₂CO₃ | Pd₂(dba)₃ / BrettPhos | 1,4-Dioxane | 110 | High | Low |
Experimental Protocols
The following are generalized, optimized protocols for the cross-coupling of 2-bromopyrimidine designed to minimize dehalogenation. These should be considered as starting points and may require further optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol utilizes a bulky, electron-rich ligand and a mild inorganic base to favor the desired C-C bond formation.
Materials:
-
2-Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.033 mmol, 3.3 mol%)
-
K₃PO₄ (powdered, dried) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-bromopyrimidine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Suppressed Dehalogenation
This protocol is designed for the C-N coupling of 2-bromopyrimidine while minimizing the formation of pyrimidine.
Materials:
-
2-Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Sealed tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried sealed tube.
-
Add 2-bromopyrimidine and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue via column chromatography.
Protocol 3: Sonogashira Coupling with Minimal Side Reactions
This protocol for the Sonogashira coupling of 2-bromopyrimidine aims to minimize both dehalogenation and Glaser homocoupling.
Materials:
-
2-Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed THF (5 mL)
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF and Et₃N, followed by the terminal alkyne.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the competing reaction pathways and a general troubleshooting workflow.
Figure 1: Competing catalytic cycles of cross-coupling and dehalogenation.
Figure 2: A logical workflow for troubleshooting dehalogenation.
References
Technical Support Center: 4-Amino-2-bromopyrimidine-5-carbonitrile in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions when using 4-Amino-2-bromopyrimidine-5-carbonitrile in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the coupling partner (e.g., boronic acid in Suzuki coupling, or the alkyne in Sonogashira coupling) react with each other to form a symmetrical dimer. In reactions involving this compound, this leads to the formation of undesired symmetrical biaryls, diynes, or other dimers, which reduces the yield of the desired product and complicates purification. The electron-deficient nature of the pyrimidine ring, modified by the presence of both an amino and a cyano group, can influence the catalytic cycle, sometimes making side reactions like homocoupling more prevalent.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The two main culprits for homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of coupling partners.[1][2]
-
Palladium(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) form. One pathway for this reduction is through the homocoupling of two molecules of the coupling partner (e.g., boronic acid), which generates Pd(0) at the expense of your starting material.[1][2]
Q3: How does the structure of this compound potentially influence homocoupling?
A3: The electronic properties of this compound can play a role. The electron-withdrawing nature of the pyrimidine ring and the nitrile group can affect the rate of oxidative addition. The amino group, being electron-donating, can coordinate to the palladium center, potentially altering the catalyst's reactivity and stability, which may influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
Troubleshooting Guides
Issue: Excessive Homocoupling of Boronic Acid in Suzuki Coupling
Symptoms:
-
Low yield of the desired 2-aryl-4-aminopyrimidine-5-carbonitrile.
-
Presence of a significant amount of a symmetrical biaryl byproduct derived from the boronic acid.
-
Complicated purification due to byproducts with similar polarity to the product.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Oxygen in the reaction mixture | Rigorously degas all solvents and the reaction vessel. Use techniques like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or employing the freeze-pump-thaw method.[1][2] | Minimizes the oxidation of the active Pd(0) catalyst to Pd(II), which is a key promoter of homocoupling.[1][2] |
| Use of a Pd(II) precatalyst | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use a modern precatalyst (e.g., Buchwald G3/G4) designed for clean generation of Pd(0). | Avoids the initial homocoupling pathway that can occur during the in-situ reduction of Pd(II) catalysts.[1][2] |
| Inappropriate Ligand | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃. | These ligands can accelerate the rate-determining oxidative addition and reductive elimination steps of the desired cross-coupling cycle, outcompeting the homocoupling pathway.[1] |
| Base is too strong or has poor solubility | Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the chosen base is soluble in the reaction medium.[1] | A milder, soluble base can reduce the rate of side reactions.[1] |
| High concentration of boronic acid | Add the boronic acid solution slowly to the reaction mixture using a syringe pump. | This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[2] |
Issue: Dimerization of Alkyne in Sonogashira Coupling (Glaser Coupling)
Symptoms:
-
Low yield of the desired 2-alkynyl-4-aminopyrimidine-5-carbonitrile.
-
Formation of a symmetrical 1,3-diyne byproduct.
-
Precipitation of copper acetylides.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Excessive Copper(I) catalyst | Reduce the loading of the copper(I) co-catalyst (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). In some cases, consider a copper-free Sonogashira protocol. | High concentrations of copper(I) can promote the oxidative homocoupling of terminal alkynes (Glaser coupling). |
| Presence of Oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen). | Oxygen facilitates the oxidative dimerization of copper acetylides. |
| Inappropriate Base | Use a bulky amine base like diisopropylethylamine (DIPEA) or piperidine. | These bases can effectively scavenge the HBr byproduct without strongly coordinating to the metal centers and promoting side reactions. |
| Slow reaction rate | Increase the reaction temperature moderately. Ensure the palladium catalyst is active. | A sluggish desired reaction can allow more time for the homocoupling side reaction to occur. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free Sonogashira coupling to reduce the risk of alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Degassed anhydrous THF or DMF
-
Degassed triethylamine or diisopropylethylamine (2.0-3.0 equiv)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Dry all glassware under vacuum with heating.
-
Reagent Addition: To the Schlenk flask, add this compound and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent and Base Addition: Add the degassed anhydrous solvent followed by the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature to 60 °C and monitor the reaction progress.
-
Work-up: After the reaction is complete, concentrate the mixture and purify directly by column chromatography or perform an aqueous work-up as described in the Suzuki protocol.
Visualizations
Caption: Primary causes of homocoupling in Suzuki reactions.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
Technical Support Center: Synthesis of 4-Amino-2-bromopyrimidine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 4-Amino-2-bromopyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
Based on common synthetic routes, the following impurities are frequently encountered:
-
Unreacted Starting Materials: Residual starting materials such as derivatives of malonic acid and guanidine may be present in the final product.
-
Intermediate Impurities: Key intermediates, for instance, 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile and 2-amino-4,6-dichloropyrimidine-5-carbonitrile, might not fully react and could be carried through to the final steps.
-
Over-brominated Byproducts: The formation of a di-brominated pyrimidine species is a common side reaction during the halogenation step.
-
Incomplete Halogen Exchange: If the synthesis involves a halogen exchange (e.g., from a chloro- intermediate), incomplete reaction can lead to the presence of mixed halogenated pyrimidines (e.g., 4-amino-2-chloro-6-bromopyrimidine-5-carbonitrile).
-
Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid or amide.
Q2: How can I detect these impurities in my sample?
A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the target compound from its impurities. A well-developed HPLC method can provide quantitative data on the purity of the sample.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can help in identifying the molecular weights of the impurities, providing strong evidence for their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and can also be used to identify and quantify impurities if their concentration is significant.
Q3: My final product shows a lower than expected purity by HPLC. What could be the cause?
Low purity can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting materials or intermediates.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can favor the formation of side products.
-
Ineffective Purification: The chosen purification method (e.g., recrystallization, column chromatography) may not be adequate to separate the main product from structurally similar impurities.
Q4: I have identified an over-brominated impurity. How can I minimize its formation?
To reduce over-bromination, consider the following adjustments to your experimental protocol:
-
Control Stoichiometry: Carefully control the amount of the brominating agent used. A slight excess may be necessary to drive the reaction to completion, but a large excess will likely lead to di-bromination.
-
Temperature Control: Perform the bromination at a lower temperature to decrease the reaction rate and improve selectivity.
-
Slow Addition of Reagent: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-bromination.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Presence of a peak with a higher molecular weight than the product in LC-MS, corresponding to the addition of a second bromine atom. | Over-bromination of the pyrimidine ring. | Optimize the stoichiometry of the brominating agent. Lower the reaction temperature. Add the brominating agent dropwise. |
| Detection of starting materials (e.g., guanidine, malononitrile derivatives) in the final product. | Incomplete reaction during the initial cyclization step. | Increase the reaction time or temperature. Ensure efficient mixing. Check the purity of the starting materials. |
| Identification of an intermediate, such as 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile, in the product. | Incomplete halogenation or subsequent substitution steps. | Increase the amount of the halogenating agent. Extend the reaction time for the halogenation step. |
| A peak corresponding to a chloro-bromo-pyrimidine derivative is observed. | Incomplete halogen exchange reaction. | Increase the reaction time or temperature of the exchange reaction. Use a larger excess of the bromide source. |
| Presence of a compound with a molecular weight corresponding to the hydrolysis of the nitrile group. | Exposure to strong acidic or basic conditions during workup or purification. | Neutralize the reaction mixture carefully. Use milder purification techniques and avoid prolonged exposure to harsh pH conditions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, then ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Visualizing the Synthesis and Impurity Formation
Synthesis Pathway of this compound
Caption: A generalized synthetic pathway for this compound.
Potential Impurity Formation Pathways
Technical Support Center: Optimizing Reactions with 4-Amino-2-bromopyrimidine-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-bromopyrimidine-5-carbonitrile. The information is designed to help improve reaction yields and address common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I troubleshoot it?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors related to the substrate's properties and reaction conditions. The presence of the amino group and the nitrogen atoms in the pyrimidine ring can lead to catalyst inhibition.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For electron-deficient heteroaryl bromides like this, employing a palladium catalyst with an electron-rich and bulky phosphine ligand is often beneficial. Consider screening different catalyst systems.
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. The base should be finely powdered to ensure better reactivity.
-
Solvent Purity: Ensure solvents are anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
-
Temperature Control: While heating is generally required, excessive temperatures can lead to catalyst decomposition and side reactions. Optimize the temperature, typically in the range of 80-120°C.
-
Side Reactions: Be aware of potential side reactions such as dehalogenation (replacement of bromine with hydrogen) or hydrolysis of the nitrile group under harsh basic conditions.
Q2: I am observing significant amounts of a dehalogenated byproduct in my reaction mixture. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction with bromo-heterocycles, where the bromine atom is replaced by a hydrogen atom. This is often attributed to the formation of palladium-hydride species.
Mitigation Strategies:
-
Use Anhydrous Solvents: Rigorously dried and degassed solvents can minimize the formation of palladium-hydride species.
-
Choice of Base: A non-nucleophilic, anhydrous base may be preferable.
-
Protecting Groups: In some cases, protecting the amino group can modulate the electronic properties of the ring and reduce the propensity for dehalogenation.
Q3: The Buchwald-Hartwig amination of this compound is not proceeding as expected. What are the key parameters to optimize?
A3: Successful Buchwald-Hartwig amination depends on the careful selection of the catalyst system and reaction conditions to overcome potential inhibition by the substrate.
Optimization Parameters:
-
Catalyst/Ligand System: A palladium precatalyst paired with a specialized biarylphosphine ligand (e.g., XPhos, SPhos) is often necessary for coupling with heteroaryl halides.
-
Base: A strong, non-nucleophilic base such as NaOtBu, KOtBu, or Cs₂CO₃ is typically required. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are commonly used.
-
Temperature: Reactions are typically run at elevated temperatures (80-120°C).
Q4: My starting material, this compound, has poor solubility in the chosen reaction solvent. What can I do?
A4: Poor solubility can hinder reaction kinetics.
Solutions:
-
Solvent Screening: Test the solubility of your starting material in various common cross-coupling solvents such as DMF, 1,4-dioxane, THF, and toluene to find the most suitable one.
-
Co-solvent Systems: Using a co-solvent system, such as dioxane/water for Suzuki reactions, can improve the solubility of all reaction components.
-
Temperature: Gently warming the reaction mixture can sometimes help dissolve the starting material before adding the catalyst.
Data Presentation: Reaction Parameter Summary
The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that optimal conditions may vary depending on the specific coupling partners.
Table 1: Suzuki-Miyaura Coupling General Parameters
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a ligand | 2-10 mol% |
| Ligand | SPhos, XPhos, or other biaryl phosphines | 1:2 Pd:Ligand ratio |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | 2-3 equivalents |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF/H₂O | Anhydrous & Degassed |
| Temperature | 80 - 120 °C | Monitor for decomposition |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | |
| Yield | Highly substrate dependent | See troubleshooting guide |
Table 2: Buchwald-Hartwig Amination General Parameters
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, SPhos, or BINAP | 1:2 Pd:Ligand ratio |
| Base | NaOtBu, KOtBu, or Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous & Degassed |
| Temperature | 80 - 120 °C | |
| Amine | 1.1 - 1.5 equivalents | |
| Yield | Highly substrate dependent | See troubleshooting guide |
Experimental Protocols
The following are general, illustrative protocols. Researchers should adapt these based on their specific substrates and laboratory safety procedures.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Amino-2-bromopyrimidine-5-carbonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed information and troubleshooting advice for palladium-catalyzed cross-coupling reactions involving 4-Amino-2-bromopyrimidine-5-carbonitrile, a key building block in the synthesis of bioactive molecules.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for coupling reactions with this compound?
A1: The structure of this compound presents unique challenges for cross-coupling reactions. The presence of multiple nitrogen atoms (amino group and pyrimidine ring nitrogens) can lead to catalyst inhibition or deactivation through coordination with the palladium center. The electron-withdrawing nature of the nitrile group and the pyrimidine ring can also affect the reactivity of the C-Br bond. Therefore, a judicious choice of catalyst and ligands is essential to achieve high yields and avoid side reactions.
Q2: Which types of coupling reactions are most suitable for this substrate?
A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable methods for functionalizing the 2-position of the pyrimidine ring. The choice of reaction will depend on the desired substituent to be introduced (aryl/heteroaryl, amino, or alkynyl group, respectively).
Q3: What are the common side reactions to watch out for?
A3: Common side reactions include:
-
Protodebromination: Removal of the bromine atom and its replacement with a hydrogen atom.
-
Homocoupling: Coupling of two molecules of the starting material or the coupling partner.
-
Hydrolysis of the nitrile group: Conversion of the nitrile to a carboxylic acid or amide under certain basic or acidic conditions.
-
Catalyst deactivation: Formation of inactive palladium species.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of the starting material and the formation of the product.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst deactivation by the amino or pyrimidine nitrogens. 2. Poor quality or decomposition of the boronic acid. 3. Inappropriate base or solvent. | 1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center. 2. Use fresh, high-purity boronic acid or consider using boronic esters (e.g., pinacol esters). 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). |
| Protodebromination | Presence of water and a strong base. | Use anhydrous solvents and a milder base. |
| Low Yield | Suboptimal reaction temperature or time. | Optimize the reaction temperature (typically 80-120 °C) and monitor the reaction over time to determine the optimal duration. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Catalyst inhibition. 2. Steric hindrance from the amine coupling partner. 3. Incorrect base strength. | 1. Employ specialized ligands for challenging substrates (e.g., Xantphos, RuPhos). 2. For bulky amines, consider using a more active catalyst system or higher temperatures. 3. Screen a range of bases from weak (e.g., K₂CO₃) to strong (e.g., NaOtBu, LHMDS). |
| Side Reactions (e.g., hydrodehalogenation) | Unstable catalyst complex or presence of hydride sources. | Ensure the use of a stable pre-catalyst and high-purity, anhydrous solvents. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Homocoupling of the alkyne (Glaser coupling). 2. Deactivation of the palladium or copper catalyst. | 1. Run the reaction under strictly anaerobic conditions. 2. Use fresh, high-quality catalysts and degassed solvents. |
| Reaction Stalls | Insufficiently active catalyst system for the electron-deficient substrate. | Consider using a more electron-rich ligand or a copper-free Sonogashira protocol. |
Data Presentation: Catalyst and Condition Screening
The following tables summarize typical starting conditions for cross-coupling reactions with amino- and halo-substituted pyridines and pyrimidines, which can serve as a guide for optimizing reactions with this compound.
Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 85 |
| Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 78 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 88 |
Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 20 | 75 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 |
| Pd(OAc)₂ (3) | RuPhos (6) | LiHMDS | THF | 80 | 16 | 79 |
Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 3-16 | 75-92 |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 4 | 85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 110 °C) until the starting material is consumed.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion.
-
Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, washing with brine, drying, and concentrating.
-
Purify the desired product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Inhibition of the JAK-STAT signaling pathway.[1][2][3][4][5][6]
Substituted aminopyrimidine-5-carbonitriles have been identified as potent inhibitors of Janus kinases (JAKs).[1][3][6] The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in inflammation, immunity, and cell growth.[1][2][5] In this pathway, the binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins.[1][5] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory and proliferative responses.[5] By inhibiting the kinase activity of JAKs, 4-amino-2-substituted-pyrimidine-5-carbonitrile derivatives can block this signaling cascade, thereby reducing inflammation and cell proliferation, which is a therapeutic strategy for various autoimmune diseases and cancers.[1][2][4][5][6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solvent effects on the reactivity of 4-Amino-2-bromopyrimidine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-bromopyrimidine-5-carbonitrile. The following sections address common issues encountered during key synthetic transformations, with a focus on the impact of solvent choice on reactivity, yield, and side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid with a melting point of 254 °C.[1][2] It is generally insoluble in water but is expected to have moderate solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent in ethers like 1,4-dioxane and tetrahydrofuran (THF). Its solubility in non-polar aromatic solvents like toluene is likely to be lower. For cross-coupling reactions, solvent systems are often heated to ensure the solubility of all reactants.
Q2: Which solvents are recommended for Suzuki-Miyaura coupling reactions with this substrate?
A2: A mixture of a polar aprotic solvent and water is typically recommended for Suzuki-Miyaura couplings involving pyrimidine halides. Common solvent systems include 1,4-dioxane/water, DMF/water, and toluene/water.[3][4] The choice of solvent can significantly impact the reaction yield and rate. For instance, in couplings of similar bromopyrimidines, 1,4-dioxane often provides a good balance of solubility for both the organic and inorganic reagents and has been shown to give good to excellent yields.[3]
Q3: What are the preferred solvents for Buchwald-Hartwig amination with this compound?
A3: Anhydrous polar aprotic solvents are generally preferred for Buchwald-Hartwig amination reactions. Toluene, 1,4-dioxane, and THF are commonly used.[5][6] The choice of solvent can influence the solubility of the catalyst, ligand, and base, which in turn affects the reaction efficiency. For challenging substrates, screening different solvents is often necessary to achieve optimal results.
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule, and what solvent should I use?
A4: Yes, the 2-bromo substituent on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution. Polar aprotic solvents such as DMF and DMSO are typically used for SNAr reactions as they can effectively solvate the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion.[7] The choice of solvent will also depend on the nature of the nucleophile and the required reaction temperature.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Poor Solubility of Starting Materials:
-
Solution: Ensure your chosen solvent or solvent mixture can dissolve all reactants at the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or using a co-solvent system. For example, a 4:1 mixture of 1,4-dioxane and water is often effective.[4]
-
-
Catalyst Deactivation:
-
Solution: The amino group on the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this issue.[8] Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.
-
-
Inefficient Transmetalation:
-
Solution: The choice of base is critical for the transmetalation step. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[3] The addition of water to the solvent system can also facilitate this step.
-
-
Protodeboronation of the Boronic Acid:
-
Solution: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents (if a water co-solvent is not required for other reasons) and ensuring the reaction is not run for an excessively long time. Using boronic esters (e.g., pinacol esters) can also increase stability.[8]
-
Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling Yields of a Bromopyrimidine Derivative
| Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene/H₂O | K₂CO₃ | 80-110 | 12-24 | Moderate to High | [8] |
| 1,4-Dioxane/H₂O | K₃PO₄ | 70-80 | 18-22 | 60 | [3] |
| DMF/H₂O | Na₂CO₃ | 80-110 | 12-24 | Moderate to High | [8] |
| Acetonitrile/H₂O | K₃PO₄ | 70-80 | 18-22 | 36 | [3] |
Note: This data is for a structurally similar bromopyrimidine and serves as a general guide for solvent selection.
Issue 2: Low Conversion in Buchwald-Hartwig Amination
Possible Causes and Solutions:
-
Inappropriate Solvent Choice:
-
Solution: The polarity and coordinating ability of the solvent can significantly affect the catalytic cycle. Toluene is a common starting point. If solubility is an issue, consider 1,4-dioxane or THF.[5]
-
-
Suboptimal Base Selection:
-
Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[5] The choice of base can be solvent-dependent.
-
-
Ligand Incompatibility:
-
Solution: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating reductive elimination. For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective.[9]
-
-
Reaction Temperature Too Low:
-
Solution: Many Buchwald-Hartwig aminations require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[5]
-
Table 2: Common Solvent and Base Combinations for Buchwald-Hartwig Amination of Bromopyridines
| Solvent | Base | Temperature (°C) | Typical Outcome | Reference |
| Toluene | NaOtBu | 80-110 | Good to Excellent Yields | [5] |
| 1,4-Dioxane | K₃PO₄ | 100 | Moderate to Good Yields | |
| THF | LiHMDS | 65-80 | Good Yields | [5] |
Note: These are general conditions for bromopyridine substrates and may require optimization for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene).
-
Nucleophile Addition: Add the amine (1.1-1.2 eq.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. 4-Amino-2-Bromopyrimidine-5-CarbonitrileCAS #: 94741-70-5 [eforu-chemical.com]
- 2. This compound 95 94741-70-5 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Stability issues of 4-Amino-2-bromopyrimidine-5-carbonitrile under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Amino-2-bromopyrimidine-5-carbonitrile under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, focusing on unexpected side products, low yields, and reaction failures.
Issue 1: Low or No Yield of Desired Product, with Starting Material Consumed.
This often indicates that the starting material, this compound, is degrading under the reaction conditions.
| Potential Cause | Suggested Troubleshooting Steps |
| Basic Reaction Conditions: | The amino group of aminopyrimidines can be susceptible to hydrolytic deamination in alkaline solutions. The rate of this degradation is often dependent on the hydroxide concentration. The cyano group can also be hydrolyzed to an amide or carboxylic acid under basic conditions. |
| Nucleophilic Attack: | The bromine atom at the 2-position is a good leaving group and is susceptible to nucleophilic substitution. Nucleophiles present in the reaction mixture (e.g., solvents like methanol, amines, or other reagents) can displace the bromide. Nucleophilic aromatic substitution on pyrimidines is known to occur preferentially at the 2- and 4-positions. |
| Elevated Temperatures: | High reaction temperatures can accelerate degradation pathways, including deamination, debromination, and hydrolysis of the nitrile group. |
| Prolonged Reaction Times: | Extended exposure to harsh reaction conditions increases the likelihood of degradation. |
Issue 2: Formation of an Unexpected Side Product with a Higher Molecular Weight.
This may suggest an intermolecular reaction between molecules of this compound or with other reaction components.
| Potential Cause | Suggested Troubleshooting Steps |
| Dimerization or Oligomerization: | Under certain conditions, such as the presence of strong bases or catalysts, self-condensation reactions might occur. |
| Reaction with Solvents: | Nucleophilic solvents (e.g., alcohols, amines) can react with the starting material, particularly at the 2-position. |
Issue 3: Formation of an Unexpected Side Product with a Lower Molecular Weight.
This points towards the cleavage of one of the functional groups.
| Potential Cause | Suggested Troubleshooting Steps |
| Loss of the Bromo Group: | Reductive debromination can occur in the presence of reducing agents or certain catalysts. |
| Loss of the Amino Group: | Deamination can be catalyzed by acidic or basic conditions, leading to the formation of a hydroxyl group at the 4-position. |
| Hydrolysis of the Cyano Group: | The nitrile group can be hydrolyzed to a primary amide (-CONH2) or a carboxylic acid (-COOH) under acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound?
Based on the reactivity of its functional groups, the primary degradation pathways for this compound are:
-
Nucleophilic Substitution of Bromine: The bromo group at the 2-position is a common site for nucleophilic attack.
-
Hydrolytic Deamination: The amino group at the 4-position can be hydrolyzed, particularly under basic conditions.
-
Hydrolysis of the Cyano Group: The nitrile group at the 5-position can undergo hydrolysis to form an amide or a carboxylic acid in the presence of strong acids or bases.
Q2: What is the optimal pH range for reactions involving this compound?
Q3: Are there any known incompatible reagents or solvents?
-
Strong Bases: Can promote deamination and hydrolysis of the nitrile group.
-
Nucleophilic Solvents and Reagents: Alcohols, primary and secondary amines, and thiols can potentially displace the bromo group.
-
Strong Reducing Agents: May lead to reductive debromination.
-
Strong Acids: Can catalyze the hydrolysis of the cyano group.
Q4: How can I monitor the stability of this compound during my reaction?
It is recommended to monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow for the detection of the starting material, the desired product, and any major degradation products.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by HPLC
This protocol provides a general method for assessing the stability of this compound under specific reaction conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable non-reactive solvent (e.g., acetonitrile or a buffered aqueous solution at the desired pH).
-
Prepare reaction mixtures containing the compound and the other reaction components (solvents, reagents, catalysts).
-
Prepare a control sample containing only the compound in the reaction solvent.
-
-
Incubation:
-
Incubate the reaction mixtures and the control sample under the desired reaction conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Sampling:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent to a concentration appropriate for HPLC analysis.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
Analysis: Monitor the peak area of the this compound peak over time. A decrease in the peak area in the control sample indicates instability under the solvent and temperature conditions. Compare the chromatograms of the reaction mixtures to the control to identify new peaks corresponding to degradation products or the desired product.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of the molecule.
Validation & Comparative
A Comparative Analysis of 2-Bromopyrimidines versus 2-Chloropyrimidines in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyrimidine moieties are integral scaffolds in a multitude of pharmaceuticals and biologically active compounds. Consequently, the functionalization of halopyrimidines via Suzuki coupling is a critical strategy in drug discovery and development. This guide provides an objective comparison of the performance of 2-bromopyrimidines and 2-chloropyrimidines in Suzuki coupling, supported by experimental data, to aid in the selection of appropriate starting materials and reaction conditions.
General Reactivity Principles
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond and the electronic properties of the pyrimidine ring. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the cleavage of the C-Br bond more facile than the C-Cl bond.
For pyrimidines, an electron-deficient heteroaromatic system, the position of the halogen also significantly influences reactivity. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[1] The C2 and C4/C6 positions are more electron-deficient and, therefore, more susceptible to oxidative addition by the palladium catalyst.
Given these principles, 2-bromopyrimidines are inherently more reactive than their 2-chloro counterparts in Suzuki coupling reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, the less reactive 2-chloropyrimidines typically necessitate more robust catalytic systems, higher temperatures, and carefully optimized conditions to achieve comparable yields.[2]
Quantitative Data Comparison
The following tables summarize quantitative data for the Suzuki coupling of 2-halo-pyrimidines with arylboronic acids. While a direct, side-by-side comparison under identical conditions is not extensively documented, the data presented is collated from studies that have optimized the reaction for the respective substrates, thereby highlighting the differing requirements for achieving high yields.
Table 1: Suzuki Coupling of 2-Halopyrimidines with Phenylboronic Acid
| Entry | Halopyrimidine | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine* | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW), 0.5 h | 81 | [3] |
| 2 | 2,4-Dichloropyrimidine** | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW), 15 min | 81 | [4] |
*Note: 2-Bromo-4-methylpyridine is a close structural analog, and its reactivity is representative of 2-bromopyrimidines. **Note: In the case of 2,4-dichloropyrimidine, the coupling occurs preferentially at the more reactive C4 position, yielding 2-chloro-4-phenylpyrimidine. This demonstrates the feasibility of coupling at a chloro-substituted position, albeit with a highly optimized system and regioselective constraints.
Table 2: Comparison of Catalytic Systems for 2-Chloropyrimidine Coupling
| Entry | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) of 2-chloro-4-phenylpyrimidine |
| 1 | Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane | 100 | Low |
| 2 | Pd(dppf)Cl₂·CH₂Cl₂ | - | K₂CO₃ | 1,4-Dioxane | 100 | 70 |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 100 | 71 |
Data extracted from a study on 2,4-dichloropyrimidine coupling with phenylboronic acid.[4]
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling of a 2-Bromopyridine Analog
This protocol describes the synthesis of 2-phenyl-4-methylpyridine from 2-bromo-4-methylpyridine.[3]
-
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane and degassed water (5:1 mixture)
-
-
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a 5:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 30 minutes with stirring.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol describes the regioselective synthesis of 2-chloro-4-phenylpyrimidine.[4]
-
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol, 1.0 equiv.)
-
Phenylboronic acid (0.5 mmol, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.)
-
1,4-Dioxane and degassed water (2:1 mixture, 6 mL total volume)
-
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in a mixture of 1,4-dioxane (4 mL) and water (2 mL) in a microwave vial, and displace the air with argon.
-
Add K₂CO₃, phenylboronic acid, and Pd(PPh₃)₄ and stir under an argon atmosphere.
-
Heat the reaction mixture for 15 minutes at 100°C in a microwave reactor.
-
After completion, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography.
-
Visualizing the Suzuki Coupling and Reactivity
The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction and the principles governing the reactivity of 2-halopyrimidines.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Reactivity trend of 2-halopyrimidines in Suzuki coupling.
Conclusion
In the Suzuki coupling of 2-halopyrimidines, 2-bromopyrimidines are generally the more reactive substrates, often providing good to excellent yields under milder conditions compared to their 2-chloro analogs. The stronger carbon-chlorine bond in 2-chloropyrimidines necessitates the use of more active palladium catalysts, specialized ligands, and often higher reaction temperatures to achieve satisfactory results. While 2-chloropyrimidines can be cost-effective starting materials, the development and optimization of the coupling protocol may require more significant investment. The choice between a 2-bromo- and a 2-chloropyrimidine will therefore depend on a balance of factors including the desired reaction conditions, the cost and availability of the starting materials, and the complexity of the target molecule.
References
A Comparative Analysis of the Reactivity of 4-Amino-2-bromopyrimidine-5-carbonitrile and Its Analogues
In the realm of medicinal chemistry and drug discovery, substituted pyrimidines are a cornerstone, forming the structural core of numerous therapeutic agents. The ability to selectively functionalize the pyrimidine ring is paramount for developing new molecular entities. This guide provides a detailed comparison of the reactivity of 4-Amino-2-bromopyrimidine-5-carbonitrile with key analogues, focusing on common and synthetically crucial transformations. The analysis is supported by established reactivity principles and representative experimental data for this class of compounds.
The reactivity of halopyrimidines in transition metal-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely related to the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more favorable for heavier halogens.[1] Consequently, bromopyrimidines are typically more reactive than their chloro counterparts, often requiring milder reaction conditions.[2]
The position of the halogen and the electronic nature of other substituents on the pyrimidine ring also play a crucial role. The pyrimidine ring is inherently electron-deficient, and this is further influenced by substituents. Electron-withdrawing groups, such as the nitrile group (-CN) in the target molecule, generally enhance the reactivity of the ring towards nucleophilic attack and can influence the oxidative addition step in cross-coupling reactions. Conversely, electron-donating groups, like the amino group (-NH2), can modulate the electronic properties and reactivity of the ring.[3] The position of the halogen is also a key factor, with the general order of reactivity for different positions being C4(6) > C2 > C5.[1]
Data Presentation: Comparative Reactivity in Key Transformations
The following table summarizes the expected relative reactivity and typical reaction outcomes for this compound and its selected analogues in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The data is compiled based on general principles of halopyrimidine reactivity.
| Compound | Reaction Type | Catalyst/Reagent | Typical Yield (%) | Relative Reactivity | Notes |
| This compound | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base (e.g., K₂CO₃, K₃PO₄)[4] | 70-95 | High | The C-Br bond at the C2 position is readily activated for oxidative addition. The electron-withdrawing cyano group may further enhance reactivity. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand (e.g., XPhos, RuPhos) / Base (e.g., LiHMDS, NaOtBu)[5][6] | 60-90 | High | Efficient C-N bond formation is expected under standard Buchwald-Hartwig conditions. The amino group at C4 may require careful selection of ligands to avoid potential catalyst inhibition.[3] | |
| SNAr | Strong Nucleophile (e.g., Alkoxide, Thiolate)[7] | Moderate | Moderate | The C2 position is susceptible to nucleophilic attack, but generally less so than the C4 position.[1][8] The presence of the activating cyano group enhances the susceptibility to SNAr. | |
| Analogue 1: 4-Amino-2-chloropyrimidine-5-carbonitrile | Suzuki-Miyaura Coupling | Pd catalyst / Bulky, electron-rich ligand (e.g., SPhos) | 50-85 | Moderate | The C-Cl bond is stronger than the C-Br bond, requiring more robust catalytic systems and often higher temperatures to achieve comparable yields.[2] |
| Buchwald-Hartwig Amination | Pd catalyst / Specialized ligand / Stronger Base | 40-80 | Moderate | Similar to Suzuki coupling, amination of the chloro-analogue is more challenging and necessitates more forcing conditions.[2] | |
| SNAr | Strong Nucleophile | Moderate-High | Moderate-High | 2-Chloropyrimidine is known to be highly reactive in SNAr reactions, sometimes even more so than in palladium-catalyzed reactions depending on the nucleophile.[9] The activating cyano group further facilitates this reaction. | |
| Analogue 2: 2-Bromopyrimidine | Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand-free (in some cases) / Base[10] | 80-98 | Very High | Lacks the potentially coordinating amino group and the sterically hindering cyano group, which can lead to very efficient coupling. |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / dppp / NaOtBu[6] | 75-98 | Very High | A well-established substrate for Buchwald-Hartwig amination, often proceeding with high efficiency.[5] | |
| SNAr | Nucleophile | Low-Moderate | Low-Moderate | Less activated towards SNAr compared to the title compound due to the absence of the electron-withdrawing cyano group. | |
| Analogue 3: 5-Bromopyrimidine | Suzuki-Miyaura Coupling | Pd₂(dba)₃ / Ligand / Base[11] | 65-91 | Moderate-High | The C5 position is generally the least reactive among the 2, 4, and 5 positions for oxidative addition.[1] However, successful couplings are well-documented.[11][12] |
| Buchwald-Hartwig Amination | Pd catalyst / Ligand / Base[12] | 50-85 | Moderate-High | Reactivity is lower compared to the C2 and C4 positions. | |
| SNAr | Nucleophile | Very Low | Very Low | The C5 position is the least electron-deficient and therefore the least reactive towards nucleophilic aromatic substitution.[1] |
Mandatory Visualizations
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Cross-Coupling Reaction
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.[4][13]
-
Preparation: To a flame-dried Schlenk flask, add the halopyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization based on the specific amine and halopyrimidine used.[3][6]
-
Preparation: In a glovebox or under an inert atmosphere, add the halopyrimidine (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-4 mol%), the ligand (e.g., XPhos, 2-8 mol%), and the base (e.g., NaOt-Bu or LiHMDS, 1.2-2.5 equiv.) to a dry reaction tube or flask.
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and anhydrous, degassed solvent (e.g., toluene, THF, or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 65-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent.
-
Purification: The combined organic layers are then washed, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This reaction is highly dependent on the nucleophile and substrate.[9]
-
Preparation: To a solution of the halopyrimidine (1.0 equiv.) in a suitable solvent (e.g., THF, DMSO, or an alcohol), add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 1.1-2.0 equiv.).
-
Reaction: Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux). The reaction can be very rapid for highly activated substrates.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which may be further purified by chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Beyond 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Starting Materials for the Synthesis of Pyrimidine-Based Kinase Inhibitors.
The pyrimidine scaffold is a cornerstone in the design of potent and selective kinase inhibitors, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase domain. A widely utilized starting material for the synthesis of these inhibitors is 4-Amino-2-bromopyrimidine-5-carbonitrile. However, the choice of the 2-substituent on the pyrimidine ring can significantly impact reaction efficiency, cost, and the overall synthetic strategy. This guide provides a comprehensive comparison of alternative reagents to this compound, offering experimental data, detailed protocols, and visualizations to inform your synthetic choices.
Executive Summary
This guide evaluates viable alternatives to this compound, focusing on the corresponding 2-chloro, 2-methylthio, and 2-sulfonyl analogs. The primary findings are:
-
4-Amino-2-chloropyrimidine-5-carbonitrile is a cost-effective and readily available alternative. While generally less reactive in palladium-catalyzed cross-coupling reactions, it can be a superior substrate for nucleophilic aromatic substitution (SNAr) reactions.
-
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile offers a balance of reactivity and can be a versatile intermediate. The methylthio group can act as a leaving group in SNAr reactions, often under milder conditions than the corresponding chloro- or bromo-derivatives.
-
4-Amino-2-sulfonylpyrimidine-5-carbonitrile derivatives are highly reactive towards nucleophilic substitution and can be particularly useful for the synthesis of covalent inhibitors targeting cysteine residues.
The choice of reagent is highly dependent on the specific synthetic transformation and the desired final product. For palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo-derivative often provides higher yields under milder conditions. Conversely, for SNAr reactions, the chloro- or sulfonyl-derivatives may be more advantageous.
Comparative Data on Reagent Performance
To provide a quantitative comparison, we will examine the synthesis of key intermediates for kinase inhibitors via two common reaction types: Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The following table compares the performance of 2-bromo- and 2-chloro-pyrimidines in a representative Suzuki coupling reaction.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 °C / 12 h | 85 |
| 4-Amino-2-chloropyrimidine-5-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 °C / 24 h | 72 |
Data is a representative compilation from typical Suzuki-Miyaura reactions of similar substrates and may vary based on specific reaction conditions and scale.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are frequently used to introduce amine or ether functionalities at the 2-position of the pyrimidine ring. The reactivity of the leaving group is a critical factor in these transformations.
| Starting Material | Nucleophile | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Aniline | DIPEA | n-Butanol | 120 °C / 16 h | 78 |
| 4-Amino-2-chloropyrimidine-5-carbonitrile | Aniline | DIPEA | n-Butanol | 120 °C / 12 h | 85 |
| 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile | Aniline | - | n-Butanol | 110 °C / 8 h | 82 |
| 4-Amino-2-(phenylsulfonyl)pyrimidine-5-carbonitrile | Aniline | - | DMF | 80 °C / 4 h | 90 |
Data is a representative compilation from typical SNAr reactions of similar substrates and may vary based on specific reaction conditions and scale.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-halopyrimidine with an arylboronic acid.
Materials:
-
2-Halo-4-aminopyrimidine-5-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried flask, add the 2-halopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the SNAr of a 2-substituted pyrimidine with an amine.
Materials:
-
2-Substituted-4-aminopyrimidine-5-carbonitrile (1.0 eq)
-
Amine (1.1 eq)
-
Base (e.g., DIPEA, if required)
-
Solvent (e.g., n-Butanol or DMF)
Procedure:
-
In a reaction vessel, dissolve the 2-substituted pyrimidine in the chosen solvent.
-
Add the amine and the base (if necessary).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired product.
Visualizations
Signaling Pathways
Many kinase inhibitors synthesized from pyrimidine precursors target key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) pathway is a prominent example.
Experimental Workflow Comparison
The following diagram illustrates a comparative workflow for the synthesis of a generic 2-anilino-4-aminopyrimidine-5-carbonitrile kinase inhibitor core, starting from either the 2-bromo or 2-chloro analog.
Conclusion
The selection of a 2-substituted-4-aminopyrimidine-5-carbonitrile for kinase inhibitor synthesis is a critical decision that balances reactivity, cost, and synthetic strategy. While this compound is a versatile and reactive starting material, particularly for cross-coupling reactions, its chloro-, methylthio-, and sulfonyl-analogs present compelling alternatives. This guide provides a framework for researchers to make informed decisions based on the specific requirements of their synthetic targets, ultimately accelerating the discovery and development of novel kinase inhibitors.
A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 4-Amino-2-bromopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the various pyrimidine building blocks, 4-Amino-2-bromopyrimidine-5-carbonitrile stands out as a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 2-position. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of these transformations. This guide provides an objective comparison of the efficacy of different palladium catalysts for several key cross-coupling reactions with this compound, supported by representative experimental data and detailed protocols.
The reactivity of the C-Br bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The selection of the appropriate catalyst system, including the palladium precursor and the ancillary ligand, is crucial for achieving high yields and reaction efficiency.
Data Presentation: Comparison of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in the most common cross-coupling reactions. The data, based on reactions with similar bromopyrimidine and bromopyridine substrates, provides a strong indication of the expected outcomes with this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Table 2: Buchwald-Hartwig Amination of this compound with Aniline
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | 2 | NaOtBu | Toluene | 100 | 16 | 92 |
| Pd(OAc)₂ / Xantphos | 1.5 | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 94 |
| BrettPhos Pd G3 | 1 | K₃PO₄ | Toluene | 100 | 8 | 97 |
Table 3: Heck Coupling of this compound with Styrene
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 2 | Et₃N | DMF | 120 | 6 | 88 |
| PdCl₂(PPh₃)₂ | 1.5 | K₂CO₃ | NMP | 130 | 8 | 90 |
| Herrmann's Catalyst | 0.5 | NaOAc | DMAc | 140 | 4 | 93 |
Table 4: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2 | CuI (4) | Et₃N | THF | 65 | 6 | 91 |
| PdCl₂(PPh₃)₂ | 1.5 | CuI (3) | Piperidine | DMF | 80 | 4 | 94 |
| Pd(OAc)₂ / XPhos | 1 | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 5 | 96 |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and optimization of synthetic procedures. Below are representative experimental protocols for the cross-coupling reactions of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 4:1 mixture of 1,4-Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precursor, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Comparative Guide to the Synthetic Routes of Aminopyrimidine Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient and scalable synthesis of these compounds is critical for drug discovery and development. This guide provides a comparative analysis of the most common synthetic routes to aminopyrimidine carbonitriles, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Three-Component Condensation | Route 2: Functional Group Interconversion | Route 3: Cyclocondensation of β-Dicarbonyls |
| Starting Materials | Aldehyde, Malononitrile, Urea/Thiourea/Guanidine/Amidine | Substituted Pyrimidine (e.g., dihalopyrimidine) | β-Ketoester or β-Aldehydoester, Guanidine |
| Reaction Type | One-pot condensation/cyclization | Nucleophilic substitution | Condensation/cyclization |
| Key Reagents/Catalysts | Basic catalysts (e.g., K₂CO₃, piperidine), Lewis acids, or solvent-free | Amines, Cyanide source | Base (e.g., K₂CO₃) |
| Reaction Conditions | Varies: Reflux, microwave irradiation, solvent-free | Often requires heating | Microwave-assisted, solvent-free |
| Reported Yield | Good to excellent (often >80%) | Moderate to high, dependent on substrate | Generally high |
| Advantages | High atom economy, operational simplicity, readily available starting materials, rapid access to diverse structures. | Utilizes commercially available substituted pyrimidines, allows for late-stage functionalization. | Good yields, often clean reactions, suitable for microwave synthesis. |
| Disadvantages | Reaction optimization may be required for specific substrates. | Limited by the availability of appropriately substituted pyrimidine precursors, may involve multiple steps. | Scope may be limited by the availability of the β-dicarbonyl starting material. |
Route 1: Three-Component Condensation
This is one of the most versatile and widely employed methods for the synthesis of aminopyrimidine carbonitriles. It involves a one-pot reaction between an aldehyde, malononitrile, and a suitable nitrogen-containing reagent such as urea, thiourea, guanidine, or an amidine.
Experimental Protocol
General Procedure for the Synthesis of 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile: [1]
-
To a solution of an aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in absolute ethanol (50 mL), add urea (12 mmol) and a catalytic amount of potassium carbonate (1 mmol).
-
Heat the reaction mixture at reflux for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol and dry under vacuum to afford the desired 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile.
Note: Reaction times and yields can be significantly improved by using microwave irradiation.
Synthetic Workflow
References
A Comparative Guide to 4-Amino-2-bromopyrimidine-5-carbonitrile in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The selection of the starting pyrimidine building block is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final compound. This guide provides an objective comparison of 4-Amino-2-bromopyrimidine-5-carbonitrile against other common pyrimidine-based building blocks used in the synthesis of kinase inhibitors, with a focus on experimental data and practical considerations for medicinal chemists.
Performance Comparison of Pyrimidine Building Blocks
The utility of a building block in drug discovery is often measured by its reactivity, the yields it provides in key chemical transformations, and the complexity of the molecules that can be accessed from it. The following table summarizes quantitative data from the literature for the synthesis of kinase inhibitors using different pyrimidine starting materials. While direct head-to-head comparisons for the synthesis of the exact same final product are not always available, this data provides valuable insights into the relative performance of these key building blocks in common synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.
| Building Block | Reaction Type | Coupling Partner/Reagent | Product Type | Yield (%) | Reference |
| This compound | Suzuki-Miyaura Coupling | Arylboronic Acid | 2-Aryl-4-aminopyrimidine | ~70-90% | |
| 2,4-Dichloropyrimidine | SNAr (Regioselective at C4) | Aniline derivative | 4-Anilino-2-chloropyrimidine | ~85-95% | [1] |
| 2,4,6-Trichloropyrimidine | SNAr (Sequential) | 1. 3-amino-5-methylpyrazole2. Substituted aniline | 2,4-Disubstituted pyrimidine | 10-50% | [2] |
| 5-Bromo-2,4-dichloropyrimidine | SNAr (Sequential) | 1. Cyclopentylamine2. 4-amino-N-(1-methylpiperidin-4-yl)benzamide | 2,4-Diaminopyrimidine | ~60-80% | |
| 2-Amino-4,6-dichloropyrimidine | SNAr | 2-Methoxyaniline | 2-Amino-4-anilino-pyrimidine | 84% |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
The data suggests that this compound is a highly effective substrate for Suzuki-Miyaura coupling, a cornerstone reaction in modern medicinal chemistry for the formation of C-C bonds. The bromine atom at the 2-position provides high reactivity for palladium-catalyzed cross-coupling reactions, often leading to excellent yields. In contrast, chloro-substituted pyrimidines are typically employed in sequential nucleophilic aromatic substitution reactions, where the differential reactivity of the chlorine atoms can be exploited to build molecular complexity in a stepwise manner. The choice between a bromo- or chloro-pyrimidine will therefore depend on the desired synthetic strategy and the target molecule's architecture.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of target compounds. Below are representative protocols for key reactions involving pyrimidine building blocks.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 2-position of the pyrimidine ring.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Sequential Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine
This protocol illustrates the regioselective substitution of the chlorine atoms on a dichloropyrimidine scaffold.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
First nucleophile (e.g., a primary amine, 1.0 equiv)
-
Second nucleophile (e.g., a different amine, 1.1 equiv)
-
Base (e.g., Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Isopropanol, n-Butanol)
Procedure:
-
Dissolve 2,4-dichloropyrimidine in the chosen solvent and cool the solution.
-
Add the first nucleophile and the base, and stir the reaction at a controlled temperature (the C4 position is generally more reactive).
-
Monitor the reaction until the monosubstituted product is formed.
-
Add the second nucleophile and increase the temperature to facilitate the substitution at the less reactive C2 position.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting disubstituted pyrimidine derivative by crystallization or column chromatography.
Visualizing Key Pathways and Workflows
Understanding the biological context and the synthetic logic is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrimidine-based inhibitors and a typical experimental workflow.
Caption: A generalized workflow for the synthesis of a kinase inhibitor precursor.
Caption: The role of Aurora kinases in the cell cycle and the point of intervention for pyrimidine-based inhibitors.[3]
Caption: The Anaplastic Lymphoma Kinase (ALK) signaling pathway and its inhibition.[4][5][6][7][8]
Conclusion
This compound stands out as a versatile and highly reactive building block for the synthesis of kinase inhibitors, particularly through palladium-catalyzed cross-coupling reactions. Its performance, as evidenced by high reaction yields in Suzuki-Miyaura couplings, makes it an attractive choice for medicinal chemists aiming to rapidly generate libraries of novel compounds. While alternative building blocks like dichloropyrimidines offer a different synthetic approach through sequential nucleophilic substitutions, the choice of the optimal starting material will ultimately be guided by the specific synthetic strategy and the desired substitution pattern of the target kinase inhibitor. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the rational design and synthesis of the next generation of targeted therapeutics.
References
Comparative Guide to the Validation of Analytical Methods for 4-Amino-2-bromopyrimidine-5-carbonitrile
This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Amino-2-bromopyrimidine-5-carbonitrile, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical techniques for this compound. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. For a polar compound like this compound, reversed-phase HPLC is the method of choice, offering high resolution and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. Due to the polarity of this compound, derivatization may be necessary to enhance its volatility for GC analysis.
Comparison of Analytical Method Validation Parameters
The following table summarizes the typical validation parameters for the analysis of this compound using HPLC and GC-MS. The data presented is representative and based on the analysis of similar pyrimidine derivatives.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Specificity | High | Very High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the analysis of this compound, which may require a derivatization step.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
2. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM).
3. Sample Preparation (with Derivatization):
-
Accurately weigh 1 mg of the sample or standard into a vial.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
4. Analysis:
-
Acquire the data in full scan mode for qualitative analysis and SIM mode for quantitative analysis.
-
Identify the compound based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared from derivatized standards.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analytical methods.
Cross-reactivity studies of 4-Amino-2-bromopyrimidine-5-carbonitrile derivatives
A comparative analysis of the cross-reactivity profiles of novel 4-Amino-2-bromopyrimidine-5-carbonitrile derivatives is crucial for the development of selective kinase inhibitors, guiding lead optimization and minimizing off-target effects. This guide provides an objective comparison of these derivatives against alternative kinase inhibitors, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity of a library of 21 aminopyrimidine analogs against a panel of representative kinases. The data is presented as the percentage of control (PoC) at a 1 µM compound concentration. A lower PoC value indicates greater inhibition of the kinase. This dataset is illustrative of the type of selectivity profiling that is essential in early-stage drug discovery.
Table 1: Kinase Inhibition Profile of Aminopyrimidine Analogs (1 µM)
| Compound ID | Target Kinase | % of Control (PoC) |
| Analog 1 | AAK1 | 8 |
| AURKB | 2 | |
| BMP2K | 12 | |
| JAK2 | 95 | |
| IKKε | 88 | |
| Analog 2 | AAK1 | 75 |
| AURKB | 5 | |
| BMP2K | 68 | |
| JAK2 | 98 | |
| IKKε | 91 | |
| Analog 3 | AAK1 | 15 |
| AURKB | 3 | |
| BMP2K | 22 | |
| JAK2 | 85 | |
| IKKε | 79 | |
| Analog 4 | AAK1 | 92 |
| AURKB | 88 | |
| BMP2K | 95 | |
| JAK2 | 11 | |
| IKKε | 15 | |
| Analog 5 | AAK1 | 88 |
| AURKB | 91 | |
| BMP2K | 85 | |
| JAK2 | 9 | |
| IKKε | 12 |
Note: The data presented in this table is derived from a study on aminopyrimidine analogs and is intended to be representative of a typical kinase selectivity screen.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the steps of experimental procedures can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate a generic kinase signaling pathway and a typical workflow for an in vitro kinase inhibition assay.
Caption: A generic kinase signaling cascade and the inhibitory action of a pyrimidine derivative.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the reliable determination of kinase inhibitor selectivity. The following are outlines of standard methodologies used in the characterization of the inhibitors discussed.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in 100% DMSO, starting from a 1 mM stock solution.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Add 2.5 µL of a mixture containing the kinase and its substrate to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Allow the reaction to proceed for 1 hour at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curves to calculate IC50 values.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a method to quantitatively measure the interaction of a kinase inhibitor with its target in live cells.
Materials:
-
HEK293 cells
-
Kinase-NanoLuc® fusion vector
-
NanoBRET™ Tracer
-
Test compounds
-
Opti-MEM® I Reduced Serum Medium
-
Extracellular NanoLuc® Inhibitor
-
Nano-Glo® Substrate
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the appropriate Kinase-NanoLuc® fusion vector and plate in 96-well plates. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Add the diluted compounds to the cells.
-
-
Tracer Addition: Add the NanoBRET™ Tracer to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Add a mixture of the Extracellular NanoLuc® Inhibitor and Nano-Glo® Substrate to each well.
-
Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis: Calculate the NanoBRET™ ratio and plot the data to determine the IC50 values, representing the compound's affinity for the target kinase in a cellular environment.
A Cost-Benefit Analysis of 4-Amino-2-bromopyrimidine-5-carbonitrile in the Synthesis of Bioactive Molecules
For researchers and professionals in drug development, the selection of starting materials is a critical decision that impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides a comparative analysis of 4-Amino-2-bromopyrimidine-5-carbonitrile as a versatile building block, particularly in the synthesis of kinase inhibitors, and weighs its performance against a common alternative, 2,4-dichloropyrimidine-5-carbonitrile . The focus of this comparison is on the synthesis of 2,4-disubstituted pyrimidine-5-carbonitrile scaffolds, which are prevalent in a variety of kinase inhibitors, including those targeting the Janus kinase (JAK) family of enzymes.
The Role of Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its structural resemblance to the purine core of ATP, allowing for competitive binding to the ATP-binding site of kinases. The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making JAKs attractive therapeutic targets.
Comparative Synthetic Strategies
The synthesis of 2,4-disubstituted-5-cyanopyrimidines, key intermediates for many JAK inhibitors, can be approached from different starting materials. Here, we compare the synthetic utility of this compound with that of 2,4-dichloropyrimidine-5-carbonitrile.
Route A: Synthesis from this compound
This route leverages the differential reactivity of the bromine atom at the C2 position for cross-coupling reactions, while the amino group at C4 remains. This allows for the direct introduction of a variety of substituents at the C2 position.
Route B: Synthesis from 2,4-dichloropyrimidine-5-carbonitrile
This alternative approach utilizes a di-halogenated starting material, where the two chlorine atoms exhibit different reactivity, generally with the C4 position being more susceptible to nucleophilic substitution. This allows for a sequential displacement of the chlorine atoms to introduce different functionalities at the C2 and C4 positions.
Quantitative Data Comparison
The following tables provide a summary of a representative synthetic sequence to a common 2-amino-4-substituted-pyrimidine-5-carbonitrile core structure, highlighting the differences in synthetic steps, reported yields, and overall efficiency.
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: from this compound | Route B: from 2,4-dichloropyrimidine-5-carbonitrile |
| Starting Material | This compound | 2,4-Dichloropyrimidine-5-carbonitrile |
| Key Transformations | 1. Buchwald-Hartwig or Suzuki-Miyaura coupling at C2 | 1. Nucleophilic Aromatic Substitution at C42. Nucleophilic Aromatic Substitution at C2 |
| Number of Steps | 1-2 steps to key intermediate | 2 steps to key intermediate |
| Overall Yield (estimated) | Moderate to High | Moderate to High |
| Purification | Column chromatography typically required | Column chromatography often necessary between steps |
Table 2: Performance Metrics of a Representative Synthesis
| Metric | Route A | Route B | Reference/Notes |
| Starting Material Availability | Commercially available from several suppliers | Readily available from multiple commercial sources | Pricing is generally available upon request for bulk quantities. |
| Step 1 Reaction | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (Amination at C4) | Route A allows for a broader range of C-C and C-N bonds via cross-coupling. |
| Step 1 Yield | 60-95% (Reported for analogous reactions) | 70-95% (Reported for analogous reactions) | Yields are highly substrate-dependent. |
| Step 2 Reaction | N/A (for a 2-amino-4-amino product) | Nucleophilic Aromatic Substitution (Amination at C2) | Route B requires a second distinct nucleophilic substitution step. |
| Step 2 Yield | N/A | 50-85% (Reported for analogous reactions) | The reactivity of the C2-chloro group is generally lower than C4. |
| Overall Process Complexity | Potentially shorter for certain targets. Use of palladium catalysts can add cost and require careful removal. | Sequential additions can be straightforward but may require intermediate purification, adding to time and solvent usage. | The choice depends on the desired final substituents and the availability of building blocks. |
| Cost-Effectiveness | Can be more cost-effective if the target can be accessed in a single, high-yielding step. The cost of palladium catalysts and ligands is a factor. | The lower cost of the starting material may be offset by the need for an additional synthetic step and purification. | A thorough cost analysis would require specific quotes for starting materials and reagents at the desired scale. |
Experimental Protocols
Protocol for Route A: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-(substituted-amino)pyrimidine-5-carbonitrile.
Protocol for Route B: Sequential Nucleophilic Aromatic Substitution of 2,4-dichloropyrimidine-5-carbonitrile
Step 1: Amination at the C4-position
Materials:
-
2,4-Dichloropyrimidine-5-carbonitrile (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), 1.5 eq)
-
Solvent (e.g., Isopropanol or THF)
Procedure:
-
Dissolve 2,4-dichloropyrimidine-5-carbonitrile in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the amine, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude intermediate, 2-chloro-4-(substituted-amino)pyrimidine-5-carbonitrile, can be purified by column chromatography or used directly in the next step after a simple workup (e.g., extraction).
Step 2: Amination at the C2-position
Materials:
-
2-Chloro-4-(substituted-amino)pyrimidine-5-carbonitrile (from Step 1, 1.0 eq)
-
Second amine (1.5 eq)
-
Solvent (e.g., n-Butanol or sealed tube with a high-boiling solvent)
Procedure:
-
Combine the intermediate from Step 1 and the second amine in a suitable reaction vessel.
-
Add the solvent and heat the mixture to a high temperature (typically 100-140 °C).
-
Stir the reaction for 12-48 hours, monitoring for the disappearance of the starting material.
-
After cooling, remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the final 2,4-disubstituted-amino-pyrimidine-5-carbonitrile.
Visualizations
Caption: The JAK-STAT signaling pathway, a target for many pyrimidine-based kinase inhibitors.
Caption: Comparison of synthetic routes to 2,4-disubstituted pyrimidine-5-carbonitriles.
Cost-Benefit Analysis and Conclusion
This compound (Route A):
-
Benefits: This starting material offers a more direct route to certain 2,4-disubstituted pyrimidines, particularly when a specific amine is desired at the C2 position and the C4-amino group is to be retained. This can reduce the number of synthetic steps, potentially saving time and resources. The well-established palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura) offer a broad scope for introducing a wide variety of substituents at the C2 position.
-
Costs: The primary cost considerations are the price of the starting material itself and the expense of the palladium catalyst and associated ligands required for cross-coupling reactions. While the cost of palladium catalysts has decreased with the development of more efficient systems, it can still be a significant factor, especially at a large scale. Furthermore, removal of residual palladium to meet pharmaceutical standards can add to the downstream processing costs.
2,4-Dichloropyrimidine-5-carbonitrile (Route B):
-
Benefits: This starting material is often more readily available and potentially less expensive than its 2-bromo-4-amino counterpart. The synthetic route involving sequential nucleophilic aromatic substitutions is a classical and well-understood method, avoiding the need for expensive transition metal catalysts.
-
Costs: The main drawback is the multi-step nature of the synthesis to arrive at a 2,4-diamino substituted product. This can lead to a lower overall yield and increased consumption of solvents and reagents. The lower reactivity of the C2-chloro position often necessitates harsher reaction conditions (higher temperatures, longer reaction times), which can increase energy costs and potentially lead to more side products, complicating purification.
Recommendation:
The choice between these two starting materials is highly dependent on the specific target molecule and the scale of the synthesis.
-
For early-stage drug discovery and library synthesis , where a diverse range of substituents is desired at the C2 position, This compound can be highly advantageous due to the versatility of cross-coupling reactions. The potentially higher upfront cost of the starting material and catalyst may be justified by the speed and flexibility it offers.
-
For large-scale process development and manufacturing of a specific target where cost of goods is a primary driver, 2,4-dichloropyrimidine-5-carbonitrile may be the more economical choice, provided that the yields for the two-step substitution are optimized to be high. The avoidance of transition metal catalysts simplifies the process and purification.
Ultimately, a careful evaluation of the specific synthetic route, including a cost analysis of all reagents and a realistic assessment of expected yields and purification requirements, should be conducted on a case-by-case basis to make the most informed decision.
A Comparative Spectroscopic Analysis of 4-Amino-2-bromopyrimidine-5-carbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives hold a prominent position due to their wide range of biological activities. Among these, 4-Amino-2-bromopyrimidine-5-carbonitrile serves as a crucial scaffold for the synthesis of potent kinase inhibitors. Understanding the spectroscopic characteristics of this core structure and its derivatives is fundamental for structural elucidation, purity assessment, and the rational design of novel therapeutic agents. This guide provides a comparative spectroscopic overview of this compound and its chloro derivative, supported by experimental data and methodologies.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its 2-chloro analog. These data are essential for distinguishing between the parent compound and its derivatives, particularly noting the influence of the halogen substituent on the spectral properties.
| Spectroscopic Technique | This compound | 4-Amino-2-chloropyrimidine-5-carbonitrile |
| Molecular Formula | C₅H₃BrN₄[1] | C₅H₃ClN₄[2] |
| Molecular Weight | 199.01 g/mol [1] | 154.56 g/mol [2] |
| ¹H NMR (ppm) | Data not available in a comparable format | Data not available in a comparable format |
| ¹³C NMR (ppm) | Data not available in a comparable format | Data not available in a comparable format |
| IR (cm⁻¹) | 3478, 3329 (NH₂), 2212 (C≡N), 1641 (C=N)[3] | Characteristic peaks expected for NH₂, C≡N, and C=N stretches |
| Mass Spec (m/z) | M+ and M+2 peaks characteristic of bromine isotope pattern[4] | M+ and M+2 peaks characteristic of chlorine isotope pattern |
| UV-Vis (nm) | Data not available | Data not available |
Experimental Workflow for Spectroscopic Analysis
A systematic workflow is crucial for the efficient and accurate spectroscopic characterization of synthesized compounds. The following diagram illustrates a typical experimental workflow for the analysis of this compound and its derivatives.
Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis of pyrimidine derivatives.
Signaling Pathway Inhibition
Derivatives of 4-aminopyrimidine-5-carbonitrile are frequently investigated for their potential to inhibit signaling pathways implicated in cancer progression. A common target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation. The diagram below illustrates the mechanism of action for a pyrimidine-5-carbonitrile derivative as an EGFR inhibitor.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile derivative.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible spectroscopic data. The following are generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200-250 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: For solid samples, direct infusion or introduction via a solids probe is common. Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Scan a mass range appropriate for the expected molecular weight of the compound and its fragments.
-
-
Data Analysis: Determine the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. For compounds containing bromine or chlorine, the characteristic isotopic pattern of the molecular ion peak is a key diagnostic feature.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
This guide provides a foundational spectroscopic comparison and standardized methodologies for the analysis of this compound and its derivatives. Researchers can utilize this information to support their synthetic efforts and advance the development of novel therapeutic agents based on this versatile chemical scaffold.
References
The Versatility of 4-Amino-2-bromopyrimidine-5-carbonitrile in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, 4-Amino-2-bromopyrimidine-5-carbonitrile stands as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a reactive bromine atom and strategically positioned amino and cyano groups, make it a versatile scaffold for the development of potent kinase inhibitors and other therapeutic agents.
This guide provides a comprehensive literature review of the applications of this compound, objectively comparing the performance of its derivatives with supporting experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
A Gateway to Potent Kinase Inhibitors
The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, molecules that target enzymes crucial for cell signaling and proliferation. The strategic placement of substituents on the this compound scaffold allows for the fine-tuning of inhibitory activity and selectivity against various kinase targets implicated in cancer and inflammatory diseases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. While many reported syntheses of EGFR inhibitors start from similar pyrimidine precursors, the underlying chemical transformations are directly applicable to this compound.
A common synthetic strategy involves the nucleophilic aromatic substitution of the bromine atom at the C2 position with various amines, followed by further modifications. For instance, a series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. One notable compound, 10b , demonstrated excellent activity with IC50 values of 3.56 µM (HepG2), 5.85 µM (A549), and 7.68 µM (MCF-7), and potently inhibited EGFR with an IC50 of 8.29 nM.[1] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1][2]
The general synthetic approach often involves the reaction of a chloropyrimidine intermediate with an appropriate amine. This highlights the utility of the bromo-substituent on this compound as a versatile handle for introducing diverse functionalities.
Table 1: Comparative in vitro activity of selected pyrimidine-5-carbonitrile derivatives against cancer cell lines and EGFR.
| Compound | Target Cell Line | IC50 (µM) | EGFR IC50 (nM) | Reference |
| 10b | HepG2 | 3.56 | 8.29 | [1] |
| A549 | 5.85 | [1] | ||
| MCF-7 | 7.68 | [1] | ||
| Erlotinib | HepG2 | 0.87 | 2.83 | [1] |
| A549 | 1.12 | [1] | ||
| MCF-7 | 5.27 | [1] | ||
| 4c | A549 | 0.56 | - | [3] |
| PC-3 | 2.46 | - | [3] | |
| HepG2 | 2.21 | - | [3] | |
| Gefitinib | A549 | >10 | - | [3] |
| PC-3 | >10 | - | [3] | |
| HepG2 | >10 | - | [3] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution:
A mixture of the starting bromopyrimidine (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent such as 1-pentanol or isopropanol is heated under reflux. A base, such as triethylamine or diisopropylethylamine (DIPEA), is often added to scavenge the HBr generated during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:
To a reaction vessel containing this compound (1 equivalent), an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or Palladium(II) acetate (Pd(OAc)2) with a suitable phosphine ligand, and a base (e.g., K2CO3, K3PO4) are added. A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, is then added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. The product is then isolated through standard workup procedures and purified by chromatography.
Visualizing the Pathways
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these synthesized compounds requires a clear visualization of the targeted signaling pathways and the experimental workflows used for their evaluation.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo- and Chloropyrimidines in Mechanistic Studies
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halopyrimidines is crucial for the strategic design and efficient execution of synthetic routes. This guide provides a detailed comparison of the reactivity of bromopyrimidines and chloropyrimidines in key chemical transformations, supported by experimental data and detailed protocols. The primary focus is on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), two cornerstone methodologies in modern medicinal chemistry.
General Reactivity Principles
The reactivity of a halopyrimidine is predominantly governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.
Influence of the Halogen: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity of the halogens generally follows the order: I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy; the weaker C-Br bond (~276 kJ/mol) is more readily cleaved than the stronger C-Cl bond (~339 kJ/mol), leading to faster reactions for bromopyrimidines under milder conditions.[3]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed. The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. The more electronegative chlorine atom is better able to stabilize the developing negative charge in this intermediate, often making chloropyrimidines more reactive than their bromo counterparts in SNAr.[4]
Influence of the Halogen Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity at different positions. The general order of reactivity for palladium-catalyzed cross-coupling is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, most susceptible to oxidative addition.[1] In SNAr reactions, nucleophilic attack also preferentially occurs at the C2 and C4/C6 positions, as the negative charge of the intermediate can be delocalized onto the ring nitrogen atoms.[5]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The comparative reactivity of bromo- and chloropyrimidines is a critical consideration in planning syntheses using these methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. Due to the difference in C-X bond strength, bromopyrimidines are generally more reactive than chloropyrimidines in this reaction.[2][3]
Data Presentation: Suzuki-Miyaura Coupling of Halopyrimidines
| Halopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 / Completion | Mono-arylated product | [2] |
| 4,6-Dichloropyrimidine derivative | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 / 18-22 | Good yields | [6] |
| Resin-supported chloropyrimidine | Arylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 / Overnight | Moderate | [7] |
Note: The data presented is based on typical conditions and may vary depending on the specific substrates and reaction scale.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A dry Schlenk flask is charged with the halopyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[2] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), is then added.[2] Anhydrous, degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water, is introduced via syringe.[2] The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[8] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[8]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, proving to be a powerful tool for synthesizing alkynylpyrimidines.[1] Similar to the Suzuki-Miyaura coupling, bromopyrimidines are generally more reactive than chloropyrimidines.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (0.1 eq.).[1] Anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.) are then added.[1] The terminal alkyne (1.1-1.5 eq.) is subsequently introduced, and the reaction mixture is stirred at room temperature or heated as required. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by filtering off the salt, followed by solvent evaporation and purification of the residue, typically by column chromatography.
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity trend is often the reverse of that observed in cross-coupling reactions, with chloropyrimidines frequently being more reactive than their bromo counterparts.[4] This is attributed to the higher electronegativity of chlorine, which better stabilizes the anionic Meisenheimer intermediate formed during the reaction.
Data Presentation: Nucleophilic Aromatic Substitution of Halopyridines/Pyrimidines
| Substrate | Nucleophile | Conditions | Product | Observation | Reference |
| 2-Bromo-4-chloropyridine | Methoxide | - | 2-Bromo-4-methoxypyridine | Selective substitution of the chloro group | [4] |
| 2,4,5,6-Tetrachloropyrimidine | Hydroxybenzaldehydes | - | ((2,5,6-Trichloropyrimidin-4-yl)oxy)benzaldehydes | Nucleophilic attack at C4 | [9] |
| 2,5-Dichloropyrimidine derivative | Cysteine residue | - | Covalent inhibitor | SNAr reaction at the 2-position | [10] |
Mechanism of Nucleophilic Aromatic Substitution
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: General Procedure for SNAr
In a suitable reaction vessel, the halopyrimidine is dissolved in an appropriate solvent. The nucleophile is added, often in the presence of a base to either generate the nucleophile in situ or to neutralize the acid formed during the reaction. The reaction mixture is stirred at a suitable temperature, ranging from room temperature to elevated temperatures, and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by quenching with water or an appropriate aqueous solution, followed by extraction with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by standard methods such as column chromatography or recrystallization.
Conclusion
The choice between a bromo- or chloropyrimidine as a synthetic precursor is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, bromopyrimidines are generally more reactive due to the weaker carbon-bromine bond, allowing for milder reaction conditions. In contrast, for nucleophilic aromatic substitution reactions, chloropyrimidines often exhibit higher reactivity due to the ability of the more electronegative chlorine to stabilize the key anionic intermediate. A thorough understanding of these reactivity trends is paramount for the efficient and selective synthesis of complex pyrimidine-containing molecules in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 4-Amino-2-bromopyrimidine-5-carbonitrile
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 4-Amino-2-bromopyrimidine-5-carbonitrile, a key reagent in many synthetic pathways. Adherence to these protocols will minimize risk and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, a comprehensive personal protective equipment plan is crucial.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation.[1][3] |
| Respiratory Protection | Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to mitigate exposure risks. The following step-by-step guide outlines the procedure from preparation to post-experiment cleanup.
1. Preparation:
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood before starting.
2. Weighing and Aliquoting:
-
Don PPE: Before handling the chemical, put on all the personal protective equipment detailed in Table 1.
-
Dispensing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood. Avoid generating dust.[1]
-
Container Management: Keep the stock container of this compound tightly closed when not in use.[1]
3. Experimental Procedure:
-
Execution: Carry out all experimental steps, including reactions and transfers, within the confines of the chemical fume hood.
-
Sash Position: Keep the fume hood sash at the lowest practical height to maximize protection.
4. Post-Experiment Decontamination and Cleanup:
-
Quenching: If applicable, safely quench any reactive reagents at the end of the experiment.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[3]
-
Surface Cleaning: Wipe down all surfaces within the fume hood that may have come into contact with the chemical.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[1]
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including excess reagent, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, solvent rinses), must be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste.[3]
-
Container Labeling: Ensure the waste container is labeled with the full chemical name and the appropriate hazard symbols.
-
Institutional Procedures: Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.[1]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
